molecular formula C4H4N4 B020058 5-Amino-1H-imidazole-4-carbonitrile CAS No. 5098-11-3

5-Amino-1H-imidazole-4-carbonitrile

Numéro de catalogue: B020058
Numéro CAS: 5098-11-3
Poids moléculaire: 108.1 g/mol
Clé InChI: XEPBRDBFOSKYCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-1H-imidazole-4-carbonitrile (CAS 5098-11-3) is a versatile and valuable nitrogen-rich heterocyclic intermediate for advanced chemical synthesis and pharmaceutical research. With the molecular formula C4H4N4 and a molecular weight of 108.10 g/mol, this compound serves as a critical precursor in prebiotic chemistry-inspired synthesis for generating high chemical diversity . Its primary research application is as an annulation synthon for the preparation of complex heterocyclic systems, notably 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones (purine analogues), via reactions with simple C-1 donors like formic acid . This synthetic utility makes it a powerful tool for creating novel compound libraries for drug discovery. Derivatives of this amino imidazole carbonitrile scaffold have demonstrated significant research promise, showing notable activity against the Influenza A virus by impairing viral budding from the host cell . Furthermore, it is recognized as a specified impurity in the anticancer drug Temozolomide, underscoring its importance in pharmaceutical analysis and quality control . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-amino-1H-imidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPBRDBFOSKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198980
Record name 5-Amino-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5098-11-3
Record name 4-Amino-5-cyanoimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5098-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1H-imidazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5098-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1H-imidazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-1H-imidazole-4-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63KV6YGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Amino-1H-imidazole-4-carbonitrile CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic intermediate, holds significant interest within the realms of pharmaceutical and biochemical research. Its structural attributes make it a versatile building block for the synthesis of a wide array of bioactive molecules, most notably purine analogues with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of antiviral agents.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for researchers.

PropertyValueSource
CAS Number 5098-11-3[2][3]
Molecular Formula C₄H₄N₄[2]
Molecular Weight 108.10 g/mol [2]
Melting Point 114-123 °C
IUPAC Name 4-amino-1H-imidazole-5-carbonitrile[2]
Synonyms 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole
InChI Key XEPBRDBFOSKYCF-UHFFFAOYSA-N
Form Solid

Synthesis Pathway

The synthesis of this compound and its derivatives often originates from aminomalononitrile, a molecule of significant interest in prebiotic chemistry.[4] A common route involves a multicomponent microwave-assisted reaction, which offers an efficient method for generating chemical diversity.[5] The generalized pathway involves the condensation of aminomalononitrile p-toluenesulfonate with an orthoester and an amine source, leading to the formation of the imidazole ring.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product Aminomalononitrile p-toluenesulfonate Aminomalononitrile p-toluenesulfonate Microwave Irradiation Microwave Irradiation Aminomalononitrile p-toluenesulfonate->Microwave Irradiation Orthoester (e.g., Triethylorthoformate) Orthoester (e.g., Triethylorthoformate) Orthoester (e.g., Triethylorthoformate)->Microwave Irradiation Amine Source Amine Source Amine Source->Microwave Irradiation This compound Derivatives This compound Derivatives Microwave Irradiation->this compound Derivatives Cyclization Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Microwave Irradiation

Generalized synthesis pathway for this compound derivatives.

Experimental Protocols

Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (General Procedure)

This protocol is adapted from a method used for synthesizing derivatives of this compound.[4]

  • Preparation of Aminomalononitrile Solution: To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in an appropriate solvent such as THF (30 mL), add triethylamine (7.1 mmol).

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of Reagents: To this solution, add the desired orthoester and α-amino acid methyl ester derivatives.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation under controlled conditions to facilitate the cyclization and formation of the imidazole ring.

  • Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for analyzing the purity of this compound and for monitoring reaction progress. A reverse-phase method is commonly employed.[3][6]

Experimental Protocol for HPLC Analysis
  • Column: Newcrom R1 or a similar C18 reverse-phase column.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[3][6] A typical mobile phase composition could be Acetonitrile: 0.1% o-Phosphoric acid (aq) in a 70:30 ratio.[7]

  • Detection: UV detection at an appropriate wavelength.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Temperature: Analysis is typically carried out at room temperature.

G cluster_workflow HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Signal Data Analysis Data Analysis Data Acquisition->Data Analysis Chromatogram

A simplified workflow for the HPLC analysis of this compound.

Role in Drug Development: Antiviral Activity

Derivatives of this compound have demonstrated promising antiviral activity, particularly against the Influenza A virus.[4] These compounds serve as crucial synthons for the preparation of purine analogues, which can interfere with viral replication processes. The mechanism of action for some of these novel derivatives involves the blockage of viral budding from the host cell, thereby impairing the release of new virions.[4]

Logical Relationship in Antiviral Drug Discovery

G AICN This compound Purine_Analogues Bioactive Purine Analogues AICN->Purine_Analogues Synthesis Precursor Viral_Budding Viral Budding Inhibition Purine_Analogues->Viral_Budding Targets Influenza_A Influenza A Virus Influenza_A->Viral_Budding Process in Antiviral_Effect Antiviral Effect Viral_Budding->Antiviral_Effect Leads to

The role of this compound in the synthesis of antiviral purine analogues.

Conclusion

This compound is a compound of considerable importance in medicinal chemistry and drug discovery. Its utility as a precursor for synthesizing purine analogues with significant biological activity, especially antiviral properties, underscores its value to the scientific community. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers working with this versatile molecule. Further exploration of its derivatives is likely to yield novel therapeutic agents for a range of diseases.

References

The Prebiotic Keystone: A Technical Guide to the Discovery and History of 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-imidazole-4-carbonitrile (AICN), a simple heterocyclic molecule, holds a profound significance in the scientific narrative of the origin of life. Its discovery and subsequent study have provided a crucial link in the proposed pathways of prebiotic chemical evolution, leading to the formation of essential biomolecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of AICN, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details significant experimental protocols, and visualizes the intricate chemical pathways and workflows associated with this pivotal compound.

Introduction: A Molecule at the Heart of Prebiotic Chemistry

This compound, also known as 4-amino-5-cyanoimidazole, is a cornerstone in the field of prebiotic chemistry. Its structure, a substituted imidazole ring, is a key precursor in the plausible abiotic synthesis of purines, fundamental components of nucleic acids. The investigation into AICN's origins and reactivity has offered compelling evidence for the potential of simple chemical processes to give rise to the complex building blocks of life. Beyond its role in understanding abiogenesis, AICN and its derivatives have garnered interest in medicinal chemistry as versatile scaffolds for the synthesis of novel therapeutic agents.

The Historical Context: Unraveling the Path from Simple Precursors

The story of AICN is intrinsically linked to the broader quest to understand the chemical origins of life. In the mid-20th century, the famous Miller-Urey experiment demonstrated the formation of amino acids from a simulated primordial atmosphere, sparking intensive research into the abiotic synthesis of other essential biomolecules.

A pivotal hypothesis that emerged was the "HCN world," which posited that hydrogen cyanide (HCN), a simple and abundant molecule in the early Earth's environment, could polymerize to form a variety of organic compounds, including the precursors to proteins and nucleic acids.

The Emergence of Diaminomaleonitrile (DAMN)

Early investigations into HCN polymerization revealed the formation of a key intermediate: diaminomaleonitrile (DAMN), a tetramer of HCN. This set the stage for the discovery of AICN.

The Photochemical Link: The Discovery of AICN

The crucial breakthrough in the history of AICN came from the pioneering work of James P. Ferris and Leslie E. Orgel. In the 1960s, their research focused on the chemical transformations of HCN and its oligomers under prebiotic conditions. While a definitive first synthesis paper is not readily apparent, a 1965 publication by Ferris and Orgel pointed towards the significance of 4-amino-5-cyanoimidazole in the synthesis of adenine from HCN polymerization.[1] Subsequent work solidified the understanding that AICN could be formed through the photochemical rearrangement of DAMN. This light-induced cyclization was a landmark discovery, demonstrating a plausible prebiotic pathway to a key purine precursor with near-quantitative yields.[2][3]

This discovery provided a robust chemical route from a simple prebiotic feedstock (HCN) to a molecule poised for the construction of more complex biological structures.

Synthesis of this compound: From Prebiotic Models to Modern Methods

The synthesis of AICN has evolved from early prebiotic simulations to efficient, modern laboratory techniques.

The Prebiotic Pathway: Photochemical Rearrangement of DAMN

The historical and prebiotically most relevant synthesis of AICN involves the ultraviolet irradiation of an aqueous solution of diaminomaleonitrile (DAMN).

  • Materials: Diaminomaleonitrile (DAMN), deionized water.

  • Apparatus: A quartz reaction vessel, a high-pressure mercury lamp (or other suitable UV source), a magnetic stirrer.

  • Procedure:

    • A dilute aqueous solution of DAMN (e.g., 0.01 M) is prepared in the quartz reaction vessel.

    • The solution is deoxygenated by bubbling with nitrogen gas for at least 30 minutes to prevent photo-oxidation.

    • The solution is then irradiated with a UV source while being stirred continuously.

    • The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the decrease in the DAMN absorbance and the emergence of the AICN absorbance peak.

    • Upon completion of the reaction, the solvent is removed under reduced pressure to yield AICN.

  • Note: Yields for this reaction have been reported to be near-quantitative under optimal conditions.[2][3]

Modern Synthetic Approaches

In recent years, more efficient and scalable methods for the synthesis of AICN and its derivatives have been developed, driven by its utility in medicinal and materials chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. A notable method involves the multicomponent reaction of aminomalononitrile, trimethyl orthoacetate, and various amino acid esters.

  • Materials: Aminomalononitrile p-toluenesulfonate (AMNS), triethylamine, trimethyl orthoacetate (TOA), appropriate amino acid methyl ester, and a suitable solvent (e.g., THF).

  • Apparatus: A dedicated microwave synthesizer.

  • Procedure:

    • A solution of AMNS in the chosen solvent is treated with triethylamine at room temperature.

    • TOA and the amino acid methyl ester are added to the mixture.

    • The reaction vessel is sealed and subjected to microwave irradiation at a specific temperature and time.

    • After cooling, the reaction mixture is worked up, typically involving solvent evaporation and purification by column chromatography.

Reflecting its prebiotic origins, a high-yielding, one-pot synthesis of purine precursors from AICN has been developed in water. This method involves the reaction of AICN with 2-aminooxazole and formaldehyde.

  • Materials: this compound (AICN), 2-aminooxazole, formaldehyde solution, water.

  • Procedure:

    • AICN and 2-aminooxazole are dissolved in water, and the pH is adjusted to 5.0.[2][4]

    • Formaldehyde is added to the solution.

    • The reaction is stirred at room temperature. A precipitate typically forms within 20 minutes.[2][4]

    • After several hours, the solid product is isolated by filtration.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound and its derivatives.

Synthesis Method Reactants Solvent Conditions Yield Reference
Photochemical RearrangementDiaminomaleonitrile (DAMN)WaterUV IrradiationNear-quantitative[2][3]
Microwave-Assisted MulticomponentAminomalononitrile, Trimethyl orthoacetate, Amino acid estersTHFMicrowave Irradiation15-60%[5]
Aqueous One-Pot AssemblyAICN, 2-aminooxazole, FormaldehydeWaterRoom Temperature, pH 5.069%[4]

Table 1: Comparison of Synthetic Methods for AICN and its Derivatives.

Role in Chemical Evolution and Prebiotic Pathways

The significance of AICN lies in its position as a critical intermediate in the prebiotic synthesis of purines. The pathway from HCN to purines via DAMN and AICN provides a plausible route for the formation of adenine and guanine on the early Earth.

Prebiotic_Purine_Synthesis HCN Hydrogen Cyanide (HCN) DAMN Diaminomaleonitrile (DAMN) (HCN Tetramer) HCN->DAMN Oligomerization AICN This compound (AICN) DAMN->AICN Photochemical Rearrangement (UV light) Purines Purines (e.g., Adenine) AICN->Purines Further Reactions (e.g., with formamide or HCN)

References

Core Physical Properties of 5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is integral to various purine analogs and other therapeutic agents, demonstrating significant utility in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core physical properties of this compound, specifically its melting point and solubility, supported by detailed experimental protocols and logical workflow visualizations to aid researchers in its effective application.

Physical Properties

The physical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The key physical data are summarized in the table below.

Physical PropertyValueReferences
Melting Point 114 - 133 °C[1][2][3]
Note: Different sources report varying ranges.
114-123 °C[1]
129-133 °C[2]
128-130 °C[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3]
Appearance White to light yellow crystalline powder.[2]
Molecular Formula C₄H₄N₄[1][2]
Molecular Weight 108.10 g/mol [1][4]

Experimental Protocols

Detailed methodologies for the determination of the physical properties of this compound are outlined below. These protocols are standard procedures that can be adapted for specific laboratory settings.

1. Determination of Melting Point via Capillary Method

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[5]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[6]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.[5][7]

  • Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation:

    • Record the temperature at which the first liquid drop appears. This is the beginning of the melting range.

    • Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[5]

  • Cooling and Repetition: Allow the apparatus to cool. A second determination should be performed with a fresh capillary tube and sample to ensure accuracy.

Logical Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Obtain 5-Amino-1H-imidazole- 4-carbonitrile Sample B Grind to a Fine Powder A->B C Load into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Sample D->E F Observe and Record Melting Range E->F G Repeat for Accuracy F->G H Compare with Literature Values G->H

Caption: Workflow for the experimental determination of melting point.

2. Qualitative Solubility Determination

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Dichloromethane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Sample Addition: Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to the test tube.

  • Mixing: Agitate the mixture vigorously using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

    • Soluble: If the solid completely dissolves.

    • Partially Soluble: If some of the solid dissolves but a portion remains undissolved.

    • Insoluble: If the solid does not appear to dissolve.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.

  • Documentation: Record the observations for each solvent tested.

Application in Drug Discovery and Synthesis

This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the development of antiviral and anticancer agents.[2] Its imidazole core is a common scaffold in medicinal chemistry. The physical properties outlined in this guide are fundamental for its use in these synthetic pathways.

Signaling Pathway Context: Role as a Synthetic Precursor

The diagram below illustrates the logical flow of how a precursor chemical like this compound is utilized in a drug discovery pipeline.

DrugDiscoveryPathway A This compound (Precursor) B Chemical Synthesis & Modification A->B C Library of Derivative Compounds B->C D High-Throughput Screening (e.g., Antiviral/Anticancer Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a drug discovery workflow.

References

Tautomerism in 5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Tautomeric Landscapes and Characterization Methodologies

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICN), a pivotal precursor in the prebiotic synthesis of purines and a significant scaffold in medicinal chemistry, exhibits a rich tautomeric landscape that dictates its chemical reactivity, physical properties, and biological interactions.[1] Understanding the delicate equilibrium between its various tautomeric forms is crucial for researchers in drug development, chemical biology, and materials science. This technical guide provides a comprehensive overview of the tautomerism of AICN, presenting predicted physicochemical data, detailed experimental protocols for characterization, and logical workflows for tautomer identification. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies and experimental data of analogous heterocyclic systems to provide a robust predictive framework.

The Tautomeric Landscape of this compound

The tautomerism in this compound primarily involves prototropic shifts, leading to several potential isomers. The most significant of these are the amino tautomers, where the proton is located on one of the ring nitrogen atoms, and the imino tautomers, where the exocyclic nitrogen forms a double bond with the imidazole ring. The principal tautomers are:

  • This compound (1H-amino)

  • 5-amino-3H-imidazole-4-carbonitrile (3H-amino)

  • 5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile (imino)

The relative stability and population of these tautomers can be influenced by the physical state (gas, solution, solid), solvent polarity, and temperature.

Tautomers T1 This compound T2 5-amino-3H-imidazole-4-carbonitrile T1->T2 Annular Tautomerism T3 5-imino-1,5-dihydro-4H- imidazole-4-carbonitrile T1->T3 Amino-Imino Tautomerism T2->T3 Amino-Imino Tautomerism

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical and Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of tautomers.[2] The following tables summarize the predicted quantitative data for the primary tautomers of AICN. These values are based on established principles and data from similar heterocyclic systems and should be considered as a guide for experimental design and data interpretation.

Table 1: Predicted Relative Energies and Dipole Moments

TautomerPredicted Relative Energy (Gas Phase, kcal/mol)Predicted Dipole Moment (Debye)
This compound0 (most stable)~ 4-5
5-amino-3H-imidazole-4-carbonitrile+1 to +3~ 6-7
5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile+5 to +8~ 8-10

Note: The 1H-amino tautomer is generally predicted to be the most stable in the gas phase. Polar solvents are expected to stabilize the more polar tautomers, potentially altering the equilibrium.

Table 2: Predicted Key Spectroscopic Features

Spectroscopic MethodFeature5-amino-1H/3H-imidazole-4-carbonitrile (Amino Tautomers)5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile (Imino Tautomer)
¹³C NMR C5 Chemical Shift (δ, ppm)145 - 155160 - 170
IR Spectroscopy N-H Stretch (cm⁻¹)3400 - 3200 (broad, two bands for NH₂)3300 - 3100 (sharper, for ring NH and imino NH)
C=N Stretch (cm⁻¹)~1650 (ring)~1680 - 1650 (exocyclic C=N)
UV-Vis Spectroscopy λmax (nm)230 - 250260 - 280 (bathochromic shift due to extended conjugation)

Experimental Protocols for Tautomer Characterization

The following are generalized methodologies for the spectroscopic and structural analysis of AICN tautomers, based on common practices for similar heterocyclic compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the tautomers present in solution and determine their relative populations.

Apparatus:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvents (e.g., DMSO-d₆, CD₃CN, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve the AICN sample in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • For ¹³C NMR, pay close attention to the chemical shift of the C5 carbon, as it is a key indicator of the amino vs. imino form.[5]

  • Perform variable temperature NMR studies to investigate the dynamics of the tautomeric equilibrium.

  • Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the unambiguous assignment of signals.

Infrared (IR) Spectroscopy

Objective: To identify functional groups characteristic of each tautomer in the solid state or in solution.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory or KBr pellet press

Reagents:

  • AICN sample (1-2 mg)

  • Dry Potassium Bromide (KBr) for pellet preparation

Procedure (ATR):

  • Place a small amount of the solid AICN sample directly onto the ATR crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic N-H stretching bands (amino vs. imino) and C=N stretching vibrations.[6]

UV-Visible (UV-Vis) Spectroscopy

Objective: To observe differences in the electronic transitions of the tautomers and potentially quantify their ratio in solution.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • AICN sample

  • UV-grade solvents (e.g., ethanol, acetonitrile, water)

Procedure:

  • Prepare a dilute stock solution of AICN in the chosen solvent.

  • Prepare a series of dilutions to find an optimal concentration with absorbance in the range of 0.1-1.0 AU.

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax). A bathochromic (red) shift is indicative of the more conjugated imino tautomer.[7]

X-ray Crystallography

Objective: To definitively determine the tautomeric form present in the solid state.

Apparatus:

  • Single-crystal X-ray diffractometer

Procedure:

  • Grow single crystals of AICN suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on the diffractometer.

  • Collect diffraction data.

  • Solve and refine the crystal structure to determine the atomic positions and unequivocally identify the tautomer present.[8]

Logical Workflow for Tautomer Identification

The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric state of this compound.

Workflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_computational Computational Analysis Solid_Sample AICN Solid Sample IR IR Spectroscopy (ATR or KBr) Solid_Sample->IR Xray X-ray Crystallography (if single crystals available) Solid_Sample->Xray Solid_Tautomer Definitive Solid Tautomer ID Xray->Solid_Tautomer Correlation Correlate & Conclude Solid_Tautomer->Correlation Solution_Sample AICN in Solution (Varying Solvents) NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Solution_Sample->NMR UV_Vis UV-Vis Spectroscopy Solution_Sample->UV_Vis Solution_Tautomer Tautomer Ratio in Solution NMR->Solution_Tautomer Solution_Tautomer->Correlation DFT DFT Calculations (Gas Phase & Solvated) Predicted_Data Predicted Stabilities & Spectra DFT->Predicted_Data Predicted_Data->Correlation

Caption: Workflow for the identification of tautomers of AICN.

The tautomerism of this compound is a fundamental aspect of its chemistry that requires careful consideration in any research or development context. While direct experimental data remains limited, a combination of computational modeling and systematic experimental analysis using NMR, IR, and UV-Vis spectroscopy can provide a clear picture of the tautomeric preferences of this important molecule. This guide offers the necessary theoretical framework and practical protocols to empower researchers to confidently investigate and characterize the tautomeric landscape of AICN and its derivatives.

References

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in the landscape of medicinal chemistry. Its unique physicochemical properties and synthetic versatility have established it as a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the imidazole core, detailing its fundamental properties, synthesis, biological activities, and the experimental methodologies crucial for the development of novel imidazole-based therapeutics.

Physicochemical Properties: The Key to Biological Versatility

The biological activity of the imidazole ring is intrinsically linked to its distinct electronic and structural features. It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][2] The pKa of the conjugate acid is approximately 7.1, allowing it to be protonated at physiological pH, a feature critical for its role in enzyme catalysis, particularly in the amino acid histidine.[2] Conversely, the N-1 proton can be abstracted by a strong base, with a pKa of about 14.5.[2][3]

The imidazole ring is also highly polar and aromatic, with a significant dipole moment.[1][2] This polarity, coupled with its ability to act as both a hydrogen bond donor and acceptor, enables it to form multiple, strong interactions with biological targets such as enzymes and receptors.[4] These interactions are fundamental to the diverse pharmacological effects observed in imidazole-containing drugs.

Table 1: Key Physicochemical Properties of Imidazole

PropertyValueReference(s)
Molecular Formula C₃H₄N₂[1]
Molar Mass 68.08 g/mol N/A
Appearance Colorless to pale yellow solid[5]
pKa (conjugate acid) 7.1[2]
pKa (N-H acidity) 14.5[2][3]
Dipole Moment 3.61 D[1][2]
Solubility Soluble in water and polar solvents[1]
Aromaticity Aromatic (6 π-electrons)[1][2]

Synthesis of the Imidazole Core: Classic and Modern Approaches

The construction of the imidazole ring is a well-established field in organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives.

The Debus-Radziszewski Imidazole Synthesis

One of the earliest and most fundamental methods is the Debus-Radziszewski synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia.[6][7][8] This one-pot reaction is highly efficient in terms of atom economy and is used commercially for the production of various substituted imidazoles.[8][9]

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[10][11] In this reaction, TosMIC reacts with an aldimine in the presence of a base to form the imidazole ring.[12][13] A significant advantage of this method is its expansion into a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine, allowing for greater structural diversity in the final products.[10][11]

Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[14][15] For imidazole synthesis, microwave irradiation significantly reduces reaction times, often improves yields, and allows for solvent-free conditions, making it an attractive and environmentally friendly approach.[16][17][18]

The Imidazole Pharmacophore in Drug Discovery

The imidazole nucleus is a constituent of numerous natural products, including the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[5][14] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[4][19] Imidazole derivatives have been successfully developed as anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive agents.[20][21][22]

Anticancer Activity

Imidazole-based compounds exhibit potent anticancer activity through various mechanisms of action. They have been shown to act as inhibitors of crucial signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[23][24] Furthermore, some derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[24]

Table 2: In Vitro Anticancer Activity of Selected Imidazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference(s)
Compound 21 A549 (Lung)0.29[24]
Compound 23 HCT116 (Colon)0.057[24]
Compound 25 SW620 (Colon)0.060[24]
Compound 35 MCF-7 (Breast)3.37[24]
Compound 36 MCF-7 (Breast)6.30[24]
Compound 5 MCF-7 (Breast)< 5[19]
Compound 5 HCT-116 (Colon)< 5[19]
Compound 5 HepG2 (Liver)< 5[19]
Compound 4k MCF-7 (Breast)0.38[25]
NSC 771432 A549 (Lung)-[26]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a hallmark of many successful antifungal drugs, such as clotrimazole and ketoconazole.[27] These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[28] Imidazole derivatives also display significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often by interfering with DNA replication or cell wall synthesis.[27][29]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference(s)
HL1 Staphylococcus aureus625[27]
HL1 MRSA1250[27]
HL2 Staphylococcus aureus625[27]
HL2 Escherichia coli2500[27]
Compound 3b Bacillus subtilis4[30]
Compound 3b Escherichia coli128[30]
EJMCh-13 Staphylococcus aureus15.6[29]
EJMCh-9 Staphylococcus epidermidis<15.6[29]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Key Signaling Pathways Targeted by Imidazole Derivatives

The anticancer effects of many imidazole-based compounds stem from their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a common feature of many cancers. Several imidazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing cancer cell death.[24]

PI3K_AKT_mTOR_Pathway Figure 1: Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer. Some pyridinyl imidazole compounds have been shown to inhibit Wnt/β-catenin signaling by interfering with β-catenin-dependent transcriptional activity, leading to a reduction in the expression of target genes that promote cell proliferation.[31][32]

Wnt_Beta_Catenin_Pathway Figure 2: Inhibition of the Wnt/β-Catenin Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-Catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->DestructionComplex Inhibition BetaCatenin_on β-Catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Imidazole Imidazole Derivatives Imidazole->TCF_LEF Inhibition of Transcriptional Activity

Caption: Inhibition of Wnt/β-Catenin signaling by imidazole derivatives.

Essential Experimental Protocols

The discovery and development of novel imidazole-based drugs rely on robust and reproducible experimental methodologies for both their synthesis and biological evaluation.

General Protocol for Microwave-Assisted Imidazole Synthesis

This protocol provides a general framework for the three-component synthesis of polysubstituted imidazoles under microwave irradiation.

Synthesis_Workflow Figure 3: Workflow for Microwave-Assisted Imidazole Synthesis Start Start Mixing Mix Aldehyde (1 mmol), Benzil (1 mmol), Ammonium Acetate (2.5 mmol), and Catalyst (e.g., p-TsOH) Start->Mixing Microwave Irradiate in Microwave Reactor (e.g., 400W, 4-9 min) Mixing->Microwave Monitoring Monitor Reaction by TLC Microwave->Monitoring Workup Cool Reaction Mixture Add to Ice Water Monitoring->Workup Reaction Complete Isolation Filter Precipitated Solid Workup->Isolation Purification Recrystallize from Suitable Solvent (e.g., Ethanol) Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for Microwave-Assisted Imidazole Synthesis.

Detailed Steps:

  • Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), ammonium acetate (excess, e.g., 2.5-3 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) if required.[16] The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling point, polar solvent like ethanol.[14][16]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 400 W) for a short duration (typically 4-10 minutes).[12][16]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add cold water or ice to the mixture to precipitate the crude product.[14]

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[4][14]

  • Characterization: Confirm the structure of the synthesized imidazole derivative using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[16]

Protocol for In Vitro Anticancer Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.

MTT_Assay_Workflow Figure 4: Workflow for MTT Cell Viability Assay Start Start CellSeeding Seed Cancer Cells in 96-well Plate (5,000-10,000 cells/well) Start->CellSeeding Incubate1 Incubate for 24h (Allow Attachment) CellSeeding->Incubate1 Treatment Treat Cells with Serial Dilutions of Imidazole Compound Incubate1->Treatment Incubate2 Incubate for 48-72h Treatment->Incubate2 MTT_Add Add MTT Reagent (10 µL of 5 mg/mL solution) Incubate2->MTT_Add Incubate3 Incubate for 3-4h (Formazan Crystal Formation) MTT_Add->Incubate3 Solubilize Remove Medium Add DMSO (100 µL) to Dissolve Crystals Incubate3->Solubilize Measure Measure Absorbance at 570 nm (Microplate Reader) Solubilize->Measure Analyze Calculate % Inhibition and Determine IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow the cells to attach.[23][33]

  • Compound Treatment: Prepare serial dilutions of the test imidazole compound in culture medium from a stock solution (typically in DMSO). The final DMSO concentration in the wells should be non-toxic (usually ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control with DMSO and untreated cells).[33]

  • Incubation: Incubate the plates for a period of 48 to 72 hours in a CO₂ incubator at 37°C.[23][33]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23][33]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[33]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[33]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Detailed Steps:

  • Preparation of Compound: Dissolve the imidazole compound in a suitable solvent (e.g., 10% DMSO) to create a stock solution.[27]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strain equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[34]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[34]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27][35]

Conclusion

The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its unique combination of physicochemical properties, including its aromaticity, polarity, and hydrogen bonding capabilities, allows for fine-tuning of its interactions with a multitude of biological targets. The well-established and evolving synthetic methodologies provide medicinal chemists with the tools to create vast libraries of diverse imidazole derivatives for biological screening. As our understanding of the molecular basis of diseases deepens, the rational design of novel imidazole-based compounds targeting specific signaling pathways holds immense promise for the future of drug discovery. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this exceptional heterocyclic core.

References

Biological significance of 5-Amino-1H-imidazole-4-carbonitrile precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of 5-Amino-1H-imidazole-4-carbonitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

This compound (AICN), a pivotal heterocyclic compound, and its precursors stand at the crossroads of prebiotic chemistry, fundamental metabolic pathways, and modern pharmacology. As an isomer of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), AICN is a key intermediate in the proposed prebiotic synthesis of purines, such as adenine, a fundamental component of nucleic acids.[1][2][3] In contemporary biological systems, derivatives of the imidazole core are central to the de novo purine biosynthesis pathway, which produces the essential nucleotide building blocks for DNA and RNA. Furthermore, the versatile chemistry of the AICN scaffold has established it as a valuable building block in drug discovery, leading to the synthesis of novel therapeutic agents with significant antiviral and anticancer properties.[4][5][6] This guide provides a comprehensive overview of the biological significance of AICN precursors, detailing their role in prebiotic evolution, their function in metabolic signaling, and their application in the development of bioactive compounds.

Prebiotic Origins: The Role of AICN in the Synthesis of Purines

The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA. A critical question in origins of life research is the plausible prebiotic synthesis of RNA's constituent nucleobases. AICN is a central figure in one of the most widely accepted models for the abiotic formation of purines.

This process is thought to begin with the oligomerization of hydrogen cyanide (HCN), a molecule believed to be abundant on early Earth.[3][7] This oligomerization forms the HCN tetramer, diaminomaleonitrile (DAMN).[3] Through a photochemical rearrangement, DAMN is near-quantitatively converted to the more stable and structurally significant isomer, this compound (AICN).[1][3][8] AICN's structure is highly similar to that of adenine, and it serves as the direct precursor. The final step involves the reaction of AICN with another molecule of HCN, a process catalyzed by water or ammonia, to form adenine.[1] This pathway represents a robust and plausible route for the emergence of a key component of genetic material under prebiotic conditions.[2][7]

G cluster_precursors Precursors HCN Hydrogen Cyanide (HCN) DAMN Diaminomaleonitrile (DAMN) (HCN Tetramer) HCN->DAMN Oligomerization AICN This compound (AICN) DAMN->AICN Photochemical Rearrangement invis1 AICN->invis1 Adenine Adenine OtherPurines Guanine & Other Purines HCN2 HCN HCN2->invis1 Reaction Formamide Formamide / Cyanamide invis2 invis1->Adenine invis1->OtherPurines invis2->OtherPurines Reaction

Caption: Prebiotic pathway from Hydrogen Cyanide (HCN) to purines via AICN.

Metabolic Significance: Imidazole Derivatives in De Novo Purine Biosynthesis

In modern organisms, the synthesis of purine nucleotides occurs through the de novo pathway, a highly conserved metabolic process. While AICN itself is not a direct intermediate, its structural analogues, specifically 5-aminoimidazole ribonucleotides, are crucial components of this pathway. The process begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Key steps involving imidazole derivatives include:

  • Step 6: The formation of 5-aminoimidazole ribonucleotide (AIR) via an ATP-dependent dehydration and ring closure, catalyzed by AIR synthetase.[9]

  • Step 7: The carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR).[9]

  • Step 8 & 9: The conversion of CAIR to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) through a two-step process involving the intermediate N-succinylo-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR).[9][10]

  • Step 10 & 11: The final two steps of the pathway are catalyzed by the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase), which converts AICAR into IMP.[11][12]

The intermediate AICAR can also be generated from the salvage pathway by the phosphorylation of AICA-riboside (AICAr), a cell-permeable compound often used experimentally to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][13] This links the de novo purine pathway to broader cellular signaling networks, including insulin signaling.[11][14]

G PRPP PRPP FiveSteps 5 Steps PRPP->FiveSteps Glutamine, Glycine, Formate, ATP, CO2 AIR 5-Aminoimidazole Ribonucleotide (AIR) FiveSteps->AIR AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase (Aspartate, ATP) AICAR 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate Lyase (releases Fumarate) FAICAR FAICAR AICAR->FAICAR ATIC (Transformylase) AMPK AMPK Activation AICAR->AMPK Allosteric Activator IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC (Cyclohydrolase)

Caption: Imidazole intermediates in the de novo purine biosynthesis pathway.

Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[15] AICN and its precursors are versatile building blocks for synthesizing a wide range of bioactive molecules, including antiviral and anticancer agents.[5][16][17]

Antiviral Activity

Recent studies have demonstrated that AICN derivatives decorated with α-amino acid side-chains exhibit significant activity against the Influenza A virus.[4][18] These compounds are synthesized through a multicomponent, microwave-assisted reaction. The subsequent annulation of these imidazole derivatives with formic acid yields purine analogues that also show antiviral properties.[4][18] The proposed mechanism of action involves the impairment of viral budding from host cells, preventing the spread of the infection.[18]

CompoundR Group (Amino Acid Side-Chain)IC₅₀ (µM) [a]CC₅₀ (µM) [b]Selectivity Index (SI) [c]
4a Glycine0.85>100>117.6
4b Alanine1.1>100>90.9
4c Valine1.5>100>66.6
4d Serine0.65>100>153.8
4e Phenylalanine0.5285163.4
4f Tyrosine0.4880166.6
6a Glycine2.5>100>40.0
6b Alanine3.1>100>32.2
6c Valine3.8>100>26.3
6d Serine1.9>100>52.6
6e Phenylalanine1.5>100>66.6
6f Tyrosine1.7>100>58.8
Data sourced from Bizzarri et al., 2021.[18]
[a] IC₅₀: 50% inhibitory concentration. [b] CC₅₀: 50% cytotoxic concentration. [c] SI: Selectivity Index (CC₅₀/IC₅₀).
Anticancer and Other Therapeutic Applications

The AICN scaffold is a key intermediate in the synthesis of various pharmaceuticals.[5] For instance, 5-Amino-1H-imidazole-4-carboxamide is an intermediate in the synthesis of the chemotherapy drug Temozolomide.[6][16] Furthermore, derivatives like AICAr that activate AMPK are under intense investigation for treating metabolic diseases and cancer, as AMPK activation can inhibit cell growth and proliferation in various cancer cell lines.[11][13]

G AMNS Aminomalononitrile p-toluenesulfonate (AMNS) MCR Multicomponent Reaction (MCR) AMNS->MCR TOA Trimethyl Orthoacetate (TOA) TOA->MCR AminoAcid α-Amino Acid (Methyl Esters) AminoAcid->MCR AICNDeriv 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitriles MCR->AICNDeriv Microwave Assisted Annulation Annulation AICNDeriv->Annulation Activity Anti-Influenza A Activity AICNDeriv->Activity FormicAcid Formic Acid FormicAcid->Annulation PurineDeriv 8,9-disubstituted-6,9-dihydro- 1H-purin-6-ones Annulation->PurineDeriv PurineDeriv->Activity

Caption: Workflow for the synthesis of bioactive AICN and purine derivatives.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of bioactive imidazole and purine derivatives with anti-influenza activity.[4][18]

General Procedure for the Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (e.g., Compounds 4a-f)
  • Preparation of Aminomalononitrile (AMN): To a solution of aminomalononitrile p-toluenesulfonate (1.0 eq, e.g., 5.9 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add triethylamine (1.2 eq, e.g., 7.1 mmol).

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of Reagents: To the solution, add trimethyl orthoacetate (1.2 eq, e.g., 7.1 mmol) and the desired α-amino acid methyl ester derivative (1.2 eq, e.g., 7.1 mmol).

  • Microwave Irradiation: Place the reaction mixture in a microwave synthesizer and irradiate at a specified temperature and time (e.g., 120 °C for 30 minutes) to drive the reaction to completion.

  • Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) spectroscopy and mass spectrometry.

General Procedure for the Annulation to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones (e.g., Compounds 6a-f)
  • Reaction Setup: Dissolve the synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivative (1.0 eq) in an excess of formic acid, which acts as both the C-1 donor reagent and the solvent.

  • Heating: Heat the reaction mixture under reflux for a specified period (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.

  • Purification: Purify the resulting crude product by crystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure purine derivative.

  • Characterization: Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

This compound and its precursors are molecules of profound biological importance. Their story spans from the origins of life, where they likely played a crucial role in the prebiotic synthesis of the first genetic molecules, to the core of modern metabolism as integral components of the de novo purine biosynthesis pathway.[3][9] Today, their significance extends into the realm of medicinal chemistry, where the AICN scaffold provides a fertile ground for the discovery and development of new therapeutic agents to combat viral infections and other diseases.[4][5] The continued exploration of the chemistry and biology of these imidazole derivatives promises to yield further insights into fundamental biological processes and to provide novel solutions for human health challenges.

References

5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage guidelines for 5-Amino-1H-imidazole-4-carbonitrile (CAS No: 5098-11-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 5098-11-3[2][3]
Molecular Formula C₄H₄N₄[2][3]
Molecular Weight 108.10 g/mol [2][3]
Appearance Solid, powder, or crystal[1][2]
Melting Point 114-133 °C[1][2][4]
Synonyms 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the risk of serious eye damage.[2][3]

GHS Classification:

  • Acute Toxicity, Oral: Category 4[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1[3]

Signal Word: Danger[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H318: Causes serious eye damage.[2][3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

CodeStatementReference
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P264 Wash face, hands and any exposed skin thoroughly after handling.[2]
P270 Do not eat, drink or smoke when using this product.[2][5]
P271 Use only outdoors or in a well-ventilated area.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P301+P310+P330 IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4][5]
P302+P352+P312 IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4]
P304+P340+P311 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[4][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P361+P364 Take off immediately all contaminated clothing and wash it before reuse.[4][5]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[4][5]
P501 Dispose of contents/container to an approved waste disposal plant.[2][4][5]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines: 401, 420, 423, or 425. These studies provide information on the health hazards likely to arise from a single, short-term oral exposure to the substance.

Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):

  • Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes.[6]

  • Animal Model: The preferred species is the rat. Healthy, young adult animals of a single sex (typically females) are used in each step.[6]

  • Dose Administration: The test substance is administered in a single dose via gavage. Animals are fasted prior to dosing.[6]

  • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on the anticipated toxicity of the substance.[6]

  • Procedure:

    • Three animals are used in the first step.

    • The outcome (mortality or survival) determines the next step:

      • If mortality occurs, the dose for the next step is lowered.

      • If no mortality occurs, the dose is increased.

    • This process is continued until the criteria for classification are met.

  • Observations: Animals are observed for signs of toxicity and mortality, with special attention during the first 4 hours and daily thereafter for a total of 14 days. Body weight is recorded weekly.[7]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Serious Eye Damage/Eye Irritation

The potential for a substance to cause eye irritation or damage is assessed using OECD Guideline 405.

Methodology (Based on OECD Guideline 405 - Acute Eye Irritation/Corrosion):

  • Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is then evaluated.[8]

  • Animal Model: The albino rabbit is the preferred laboratory animal.[3]

  • Dose Administration: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[3]

  • Procedure:

    • Initially, a single animal is tested.

    • If a corrosive or severe irritant effect is observed, no further testing is necessary.

    • If the initial test results in an irritant or negative response, the response is confirmed using up to two additional animals.[8]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[8] Ocular lesions (in the cornea, iris, and conjunctiva) are scored at each observation point.

  • Classification: The classification of the substance is based on the severity and reversibility of the observed eye lesions.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_cleanup Post-Handling a Consult Safety Data Sheet (SDS) b Ensure adequate ventilation (Fume hood recommended) a->b c Assemble required PPE b->c d Safety glasses with side shields or goggles c->d e Chemical-resistant gloves (e.g., nitrile) c->e f Laboratory coat c->f g Weigh solid in a ventilated enclosure d->g e->g f->g h Avoid generating dust g->h i Handle with care to prevent spills h->i j Wash hands thoroughly after handling i->j k Clean work area j->k l Dispose of waste in designated containers k->l m Store chemical in a cool, dry, well-ventilated area l->m

Safe Handling Workflow

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid MeasuresReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[9][10]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[9]
Inhalation Remove to fresh air. If exposed or concerned, get medical advice/attention.[8][10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4][9]

Accidental Release and Disposal

In the case of a spill or accidental release, follow these procedures to mitigate the hazard.

G Decision Tree for Spill Response a Spill of this compound Occurs b Is the spill large or in a confined space? a->b c Evacuate the area. Contact emergency services. b->c Yes d Is appropriate PPE available? b->d No e Do not proceed. Seek assistance. d->e No f Ensure proper ventilation. d->f Yes g Contain the spill. Avoid dust generation. f->g h Sweep up and shovel into suitable containers for disposal. g->h i Clean the spill area thoroughly. h->i j Dispose of waste according to local regulations. i->j

Spill Response Decision Tree

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[9]

Storage Guidelines

Proper storage is essential for maintaining the stability and quality of this compound.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration at 2-8°C.

  • Container: Keep the container tightly closed.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • Storage Class: Combustible Solids (Storage Class 11).[2]

References

Methodological & Application

Detailed protocol for the synthesis of 5-Amino-1H-imidazole-4-carbonitrile from diaminomaleonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile

Introduction this compound (AICN) is a pivotal intermediate in the synthesis of purines and other heterocyclic compounds essential for pharmaceutical and prebiotic chemistry research.[1][2] Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and common precursor for producing AICN and other nitrogen-containing heterocycles like pyrimidines, pyrazines, and imidazoles.[1][3] This document outlines a detailed protocol for the synthesis of AICN from DAMN, focusing on a common method involving cyclization with formamide.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents. Diaminomaleonitrile is harmful if swallowed, inhaled, or in contact with skin.[4] It may also cause irritation to the skin, eyes, and respiratory tract.[5][6] Metabolism of DAMN may release cyanide, which can lead to severe health issues.[5]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[5]

  • Wear suitable protective gloves and clothing to prevent skin exposure.[5][6]

  • Use a NIOSH-approved respirator, especially when handling the powder form, to avoid inhalation.[5][6]

Handling and Storage:

  • All manipulations should be performed in a well-ventilated fume hood.[4][7]

  • Avoid generating dust.[5]

  • Store DAMN in a tightly sealed container in a cool, dry place, protected from light and away from incompatible substances like strong acids and oxidizing agents.[5][6]

  • Wash hands thoroughly after handling the material.[4][7]

Reaction Scheme

The synthesis involves a two-step process. First, diaminomaleonitrile reacts with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate. This intermediate then undergoes a base-catalyzed intramolecular cyclization to yield this compound.[8]

Experimental Protocol

This protocol is adapted from established industrial synthesis methods.[8]

Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)formamidine Intermediate

  • Under an inert atmosphere (e.g., argon), add tetrahydrofuran (THF), diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.[8]

  • Cool the reaction mixture to 0°C using an ice bath.[8]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the temperature.[8]

  • After the addition is complete, allow the reaction to proceed for several hours. Monitor the reaction's progress by sampling periodically until the starting material (diaminomaleonitrile) is consumed.[8]

Step 2: Cyclization to this compound

  • In a separate reaction vessel, prepare an aqueous solution of sodium hydroxide (NaOH).[8]

  • Add the intermediate product from Step 1 to the NaOH solution.[8]

  • Heat the mixture to approximately 95-100°C and maintain this temperature for 2-3 hours to facilitate the ring-closure reaction.[8][9]

  • Monitor the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.[8]

  • The product can then be isolated, purified (e.g., by recrystallization), and dried.

Data Presentation

The following table summarizes the typical quantitative data for this synthesis on a laboratory scale.

ParameterValueReference
Reactants
Diaminomaleonitrile (DAMN)1.0 eq[8]
Formamide1.5 eq[8]
Phosphorus Oxychloride (POCl₃)1.5 eq[8]
Sodium Hydroxide (NaOH)(Varies)[8]
Reaction Conditions
Step 1 Temperature0-5°C[8][9]
Step 1 Duration~2 hours[8][9]
Step 2 Temperature95-100°C[8][9]
Step 2 Duration~3 hours[8][9]
Yield
Expected Yield85-95%[9]

Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Isolation cluster_result Final Product A 1. Add DAMN, Formamide, and THF to flask B 2. Cool to 0°C A->B C 3. Add POCl₃ dropwise B->C D 4. React for ~2 hours C->D E 5. Add intermediate to NaOH solution D->E Transfer Intermediate F 6. Heat to 95-100°C for ~3 hours E->F G 7. Cool to room temperature F->G H 8. Isolate and purify product G->H I 5-Amino-1H-imidazole- 4-carbonitrile (AICN) H->I Yields

Caption: Workflow for the synthesis of AICN from DAMN.

Reaction Mechanism Overview

ReactionMechanism DAMN Diaminomaleonitrile (DAMN) Intermediate N-(2-amino-1,2-dicyanovinyl)formamidine DAMN->Intermediate Step 1: Condensation Formamide Formamide + POCl₃ Formamide->Intermediate AICN This compound (AICN) Intermediate->AICN Step 2: Intramolecular Cyclization Base NaOH (Base Catalyst) Base->AICN catalyzes

Caption: Simplified reaction mechanism for AICN synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazoles from 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile is a versatile precursor in the synthesis of a wide array of substituted imidazole derivatives, which are pivotal scaffolds in medicinal chemistry and drug development. The inherent reactivity of the amino and nitrile functionalities allows for diverse chemical transformations, making it a valuable starting material for generating libraries of bioactive compounds. This document provides detailed application notes and a protocol for a one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of purine analogs and other pharmaceutically relevant molecules. This conversion represents a functional group transformation at the 4-position of the imidazole ring, yielding a substituted imidazole.

The protocol described herein is a representative method that leverages the reactivity of the nitrile group in this compound. While direct one-pot multi-component reactions to extensively substitute the imidazole ring from this starting material are not widely reported, the functionalization of the existing scaffold in a single step is a practical and efficient synthetic strategy.

Key Applications of Substituted Imidazoles Derived from this compound

Substituted imidazoles are integral components in a vast range of therapeutic agents. The derivatives synthesized from this compound are particularly significant as precursors to:

  • Purine Analogs: These compounds are fundamental in the development of antiviral and anticancer drugs.

  • Enzyme Inhibitors: The imidazole scaffold can be elaborated to target specific enzyme active sites.

  • Agrochemicals: Certain substituted imidazoles exhibit potent herbicidal and fungicidal activities.

One-Pot Synthesis of 5-Amino-1H-imidazole-4-carboxamide

This protocol details the hydrolysis of the nitrile group of this compound to a carboxamide in a one-pot reaction. This transformation is a key step in the synthesis of various biologically active molecules.

Reaction Principle

The nitrile group of this compound can be hydrolyzed to a primary amide under either acidic or basic conditions. The choice of catalyst and reaction conditions can influence the reaction rate and yield. This protocol utilizes a base-catalyzed hydrolysis.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 9.25 mmol).

  • Solvent Addition: To the flask, add a mixture of ethanol (20 mL) and water (10 mL).

  • Catalyst Addition: Slowly add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture to pH 7 by the dropwise addition of 2 M hydrochloric acid.

    • Cool the neutralized solution in an ice bath to facilitate the precipitation of the product.

    • Collect the precipitate by vacuum filtration and wash with cold water (2 x 10 mL).

  • Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to afford pure 5-amino-1H-imidazole-4-carboxamide.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Quantitative Data

The following table summarizes the typical quantitative data for the one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide.

ParameterValue
Starting MaterialThis compound
Molecular Weight108.10 g/mol
Product5-Amino-1H-imidazole-4-carboxamide
Molecular Weight126.12 g/mol
Typical Yield85-95%
Melting Point168-172 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 7.25 (s, 1H, H-2), 6.80 (s, 2H, NH₂), 5.50 (s, 2H, CONH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.5 (C=O), 152.0 (C-5), 138.0 (C-2), 115.0 (C-4)
IR (KBr, cm⁻¹) 3450, 3320 (NH₂), 1660 (C=O), 1600 (C=N)

Visualizations

Reaction Pathway

reaction_pathway start This compound intermediate Nitrile Hydrolysis Intermediate start->intermediate NaOH, EtOH/H₂O Reflux product 5-Amino-1H-imidazole-4-carboxamide intermediate->product Workup

Caption: One-pot synthesis of 5-amino-1H-imidazole-4-carboxamide.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Solvents B Add NaOH Solution A->B C Heat to Reflux (4-6 h) B->C D Cool & Neutralize with HCl C->D Reaction Complete E Precipitate & Filter D->E F Recrystallize E->F G Dry Product F->G

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Work in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide from this compound. This method is efficient, high-yielding, and provides a straightforward route to a valuable intermediate for the synthesis of more complex substituted imidazoles and purine analogs. The provided quantitative data and visualizations are intended to aid researchers in the successful implementation of this synthetic procedure in their drug discovery and development efforts.

5-Amino-1H-imidazole-4-carbonitrile: A Versatile Precursor for Purine Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICA-nitrile), a key intermediate in prebiotic chemistry and a structural analog to endogenous purine precursors, has emerged as a versatile building block for the synthesis of a diverse range of purine derivatives.[1] Its strategic placement of amino and nitrile functionalities on the imidazole core allows for the facile construction of the fused pyrimidine ring characteristic of purines. This document provides detailed application notes and experimental protocols for the use of AICA-nitrile in the synthesis of various purine analogs, offering valuable insights for researchers in medicinal chemistry, drug discovery, and chemical biology.

The synthetic utility of AICA-nitrile extends to the preparation of fundamental purines such as adenine and guanine, as well as a variety of substituted purine derivatives with potential therapeutic applications.[2][3] The protocols outlined herein provide reproducible methods for the synthesis and analysis of these compounds, facilitating their exploration as enzyme inhibitors, receptor agonists/antagonists, and antiviral or anticancer agents.

Chemical Synthesis of Purines from this compound

The general strategy for purine synthesis from AICA-nitrile involves the cyclization of the imidazole precursor with a one-carbon synthon, which provides the remaining carbon and nitrogen atoms to form the pyrimidine ring. The choice of the cyclizing agent dictates the nature of the resulting purine.

Synthesis of Adenine Derivatives

One common approach to adenine synthesis involves the reaction of an N-substituted AICA-nitrile with triethyl orthoformate and subsequent treatment with ammonia. This method provides a straightforward route to 9-substituted adenines.

dot

Caption: Workflow for the synthesis of 9-aryl-adenine derivatives.

Synthesis of Hypoxanthine and Guanine Derivatives

Hypoxanthine and guanine derivatives can be synthesized from AICA-nitrile through cyclization with formic acid or urea/guanidine, respectively. The reaction with formic acid leads to the formation of the corresponding 6-oxo-purine (hypoxanthine) derivative.

dot

De_Novo_Purine_Synthesis PRPP PRPP Intermediates Pathway Intermediates PRPP->Intermediates AICAR AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) Intermediates->AICAR IMP Inosine Monophosphate (IMP) AICAR->IMP AICA_nitrile 5-Amino-1H-imidazole- 4-carbonitrile (Exogenous Precursor) AICA_nitrile->AICAR Potential Conversion AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

References

Application of 5-Amino-1H-imidazole-4-carbonitrile in antiviral drug design.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) is a heterocyclic compound that serves as a key precursor in the synthesis of various biologically active molecules, including purine analogues and nucleoside derivatives. Its structural similarity to endogenous purine precursors makes it an attractive scaffold for the design of antiviral agents. AICA-CN and its derivatives have been investigated for their potential to interfere with viral replication processes, primarily by targeting viral polymerases or by modulating host-cell signaling pathways to create an antiviral state.

These application notes provide an overview of the potential antiviral applications of AICA-CN, with a focus on its proposed mechanisms of action. Detailed protocols for the synthesis of AICA-CN derivatives, and for evaluating their antiviral efficacy and cytotoxicity are also presented.

Potential Antiviral Mechanisms of Action

The antiviral activity of AICA-CN and its derivatives is hypothesized to occur through two primary mechanisms:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As a nucleoside analogue precursor, AICA-CN can be intracellularly converted into its ribonucleoside and subsequently phosphorylated to the triphosphate form. This triphosphate analogue can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By incorporating into the nascent viral RNA chain, it can lead to premature chain termination or introduce mutations, thereby inhibiting viral replication.

  • Modulation of Host AMPK Signaling Pathway: 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), the riboside of AICA-CN, is a known activator of AMP-activated protein kinase (AMPK). The AMPK signaling pathway is a central regulator of cellular energy homeostasis and has been shown to play a role in the host antiviral response. Activation of AMPK can lead to the inhibition of pro-viral metabolic pathways and the induction of antiviral interferon responses, thus creating an unfavorable environment for viral replication. Studies have shown that AICAR can reduce inflammation and improve survival in mice infected with the influenza virus, suggesting a role for AMPK activation in antiviral defense.[1]

Data Presentation

While direct quantitative antiviral data for this compound (AICA-CN) is not extensively available in the public domain, studies on its derivatives provide valuable insights into the potential of this scaffold. The following table summarizes the antiviral activities of representative imidazole carbonitrile derivatives against various viruses.

Compound ClassTarget VirusAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Amino-imidazole carbonitrile derivativesInfluenza A virusPlaque Reduction AssayNot explicitly stated for parent compoundNot explicitly statedNot explicitly stated--INVALID-LINK--
Imidazole thioacetanilide derivativesHIV-1Cell-based assay0.18 - 0.20>100>500[2]
Imidazole 4,5-dicarboxamide derivativesDengue virus (DENV) & Yellow Fever Virus (YFV)Replicon AssayDENV: 1.93, YFV: 1.85Not specifiedNot specified[2]
Copper complex of triphenyl-imidazoleDengue virus 2 (DENV-2)Cell-based assayIC₅₀: 98.62 µg/mL300.36 µg/mL~3[2]

Note: The above data is for derivatives of AICA-CN and should be considered as indicative of the potential of the core scaffold. Further studies are required to determine the specific antiviral activity of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-substituted-1H-imidazole-4-carbonitrile Derivatives

This protocol is adapted from the synthesis of related amino imidazole carbonitrile derivatives and can be used as a starting point for the synthesis of AICA-CN derivatives.

Materials:

  • This compound (AICA-CN)

  • Appropriate alkylating or arylating agent (e.g., alkyl halide, aryl boronic acid)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus

  • Purification system (e.g., column chromatography, recrystallization)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the base to the solution and stir for 30 minutes at room temperature.

  • Add the alkylating or arylating agent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-amino-1-substituted-1H-imidazole-4-carbonitrile derivative.

Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC₅₀ Determination)

This assay is used to determine the concentration of the compound that inhibits virus-induced plaque formation by 50%.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compound (AICA-CN or its derivative) dissolved in an appropriate solvent (e.g., DMSO)

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques/well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well.

  • Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells with 10% formalin and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • IC₅₀ Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration that reduces the plaque number by 50% and can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (CC₅₀ Determination) using MTT

This assay determines the concentration of the compound that reduces the viability of uninfected cells by 50%.

Materials:

  • Host cells in a 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a cell control (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. The CC₅₀ value is the concentration that reduces cell viability by 50% and can be determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Antiviral_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation and Characterization cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library Compound Library (including AICA-CN derivatives) Primary_Screening Primary Antiviral Assay (e.g., Plaque Reduction) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant antiviral activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Selectivity Index (SI) Calculation (CC₅₀/IC₅₀) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index RdRp_Assay Viral Polymerase Inhibition Assay Selectivity_Index->RdRp_Assay AMPK_Assay AMPK Pathway Activation Assay Selectivity_Index->AMPK_Assay Lead_Compound Lead Compound Selection RdRp_Assay->Lead_Compound AMPK_Assay->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Optimized_Leads Optimized Leads SAR_Studies->Optimized_Leads

Caption: Workflow for antiviral drug screening of AICA-CN derivatives.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects AICA_CN This compound (AICA-CN) AICAR AICAR AICA_CN->AICAR Intracellular conversion AMPK AMPK AICAR->AMPK Activates Metabolism_Inhibition Inhibition of Pro-viral Metabolic Pathways AMPK->Metabolism_Inhibition IFN_Production Induction of Interferon (IFN) Response AMPK->IFN_Production Antiviral_State Establishment of Antiviral State Metabolism_Inhibition->Antiviral_State IFN_Production->Antiviral_State Viral_Replication Viral Replication Antiviral_State->Viral_Replication Inhibits

Caption: Proposed antiviral mechanism of AICA-CN via AMPK pathway activation.

RdRp_Inhibition_Pathway AICA_CN This compound (AICA-CN) AICA_CN_Riboside AICA-CN Ribonucleoside AICA_CN->AICA_CN_Riboside Cellular Enzymes AICA_CN_TP AICA-CN Triphosphate AICA_CN_Riboside->AICA_CN_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) AICA_CN_TP->Viral_RdRp Competitive Inhibition Viral_RNA_Synthesis Viral RNA Synthesis AICA_CN_TP->Viral_RNA_Synthesis Chain Termination/ Mutation Viral_RdRp->Viral_RNA_Synthesis Catalyzes

Caption: Proposed mechanism of AICA-CN as a viral RdRp inhibitor.

References

Application Notes and Protocols for the Use of 5-Amino-1H-imidazole-4-carbonitrile in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) is a versatile heterocyclic scaffold that has emerged as a promising starting material for the synthesis of novel anticancer agents. Its structural similarity to endogenous purine precursors allows for the design of molecules that can interact with various enzymatic targets involved in cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for researchers engaged in the development of anticancer drugs based on the AICA-CN core structure. The protocols outlined below are for the synthesis of AICA-CN derivatives and their evaluation as potential anticancer agents, focusing on their mechanism of action, including the induction of apoptosis and inhibition of key signaling pathways.

Data Presentation: Cytotoxicity of AICA-CN Derivatives

The following table summarizes the cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Citation
1a ImidazolylpyrroloneA498 (Renal)12.81[1]
1b Imidazolylpyrrolone786-O (Renal)70.99[1]
2a (5e) N-dodecyl-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05[2]
2b (5e) N-dodecyl-imidazole-4-carboxylateHT-29 (Colon)1.194 ± 0.02[2]
3a (ICA-1s) Dihydroxy-methylcyclopentyl-imidazole-4-carboxamideDU-145 (Prostate)Not specified (Significant tumor growth reduction)[3]
4a N-1 arylidene amino imidazole-2-thioneMCF-7 (Breast)< 5[4]
4b N-1 arylidene amino imidazole-2-thioneHepG2 (Liver)< 5[4]
4c N-1 arylidene amino imidazole-2-thioneHCT-116 (Colon)< 5[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 2a/2b)

This protocol describes a general method for the N-alkylation of the imidazole ring of an AICA-CN precursor.

Materials:

  • Ethyl 5-amino-1H-imidazole-4-carboxylate

  • 1-Bromododecane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 5-amino-1H-imidazole-4-carboxylate (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromododecane (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized AICA-CN derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized AICA-CN derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the AICA-CN derivatives in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by AICA-CN derivatives using flow cytometry.

Materials:

  • Cancer cells treated with AICA-CN derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the AICA-CN derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use the flow cytometry data to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2/B-Raf)

This protocol provides a general framework for assessing the inhibitory activity of AICA-CN derivatives against specific kinases like VEGFR-2 or B-Raf. Commercially available kinase assay kits are recommended.

Materials:

  • Recombinant active kinase (e.g., VEGFR-2, B-Raf)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • AICA-CN derivative to be tested

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well or 96-well plates

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the AICA-CN derivative in the appropriate assay buffer.

  • In a multi-well plate, add the kinase, the kinase substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Incubate at room temperature to allow the signal to develop.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in cancer that are potential targets of AICA-CN derivatives, as well as a typical workflow for the development and evaluation of these compounds.

G cluster_0 Experimental Workflow A Synthesis of AICA-CN Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Potent Compounds B->C D Mechanism of Action Studies (Apoptosis, Kinase Inhibition) C->D E Lead Optimization D->E E->A F In Vivo Studies E->F

Caption: A typical workflow for the development of anticancer agents from AICA-CN.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor AICA-CN Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

G cluster_2 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor AICA-CN Derivative (Potential Inhibitor) Inhibitor->Raf

Caption: The MAPK/ERK signaling pathway with B-Raf as a potential target.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and mechanistic investigation of AICA-CN derivatives. By targeting key signaling pathways involved in cancer cell proliferation and survival, these compounds hold significant promise for future drug discovery efforts. Further optimization of lead compounds identified through these screening funnels, followed by in vivo efficacy and toxicity studies, will be crucial for their translation into clinical candidates.

References

Application Notes and Protocols: The Role of 5-Amino-1H-imidazole-4-carbonitrile in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) is a versatile heterocyclic precursor widely utilized in the synthesis of various biologically active molecules. Its unique chemical structure, featuring both an amino and a nitrile group on an imidazole ring, makes it a valuable building block for the development of novel agricultural chemicals.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of agricultural fungicides derived from AICA-CN.

Application Notes: AICA-CN as a Precursor for Fungicides

AICA-CN serves as a key intermediate in the synthesis of a range of fungicidal compounds. The primary mechanisms of action for many imidazole-based fungicides involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting the enzyme lanosterol 14α-demethylase (CYP51), these compounds disrupt the fungal cell membrane's integrity, leading to cell death.

However, research into derivatives of AICA-CN has revealed alternative mechanisms of action. For instance, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have been shown to exert their antifungal effect through the generation of reactive oxygen species (ROS), rather than by inhibiting ergosterol synthesis. This suggests that AICA-CN can be a scaffold for developing fungicides with multiple modes of action, which is a crucial strategy in managing fungicide resistance.

Derivatives such as N-cyano-1H-imidazole-4-carboxamides have demonstrated significant and selective fungicidal activity against important plant pathogens like Rhizoctonia solani. The ability to synthesize a variety of substituted analogs from AICA-CN allows for the fine-tuning of biological activity and spectrum.

Key Synthetic Pathways & Experimental Protocols

Synthesis of N-cyano-1H-imidazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown potent fungicidal activity. The synthesis involves the conversion of an aminoimidazole precursor to a carboxamide, followed by cyanation.

Experimental Workflow:

G cluster_0 Synthesis of Intermediate Carboxamide cluster_1 Synthesis of N-cyano-1H-imidazole-4-carboxamides AICA_CN 5-Amino-1H-imidazole- 4-carbonitrile (AICA-CN) Hydrolysis Hydrolysis AICA_CN->Hydrolysis AICA_Carboxamide 5-Amino-1H-imidazole- 4-carboxamide Hydrolysis->AICA_Carboxamide AICA_Carboxamide_2 5-Amino-1H-imidazole- 4-carboxamide Acylation Acylation with Substituted Acyl Chloride AICA_Carboxamide_2->Acylation Substituted_Carboxamide N-Substituted-5-amino- 1H-imidazole-4-carboxamide Acylation->Substituted_Carboxamide Cyanation Cyanation with Cyanogen Bromide Substituted_Carboxamide->Cyanation Final_Product N-cyano-1H-imidazole- 4-carboxamide Derivative Cyanation->Final_Product

Caption: Synthetic workflow for N-cyano-1H-imidazole-4-carboxamides.

Protocol:

  • Hydrolysis of this compound (AICA-CN): AICA-CN is hydrolyzed to 5-amino-1H-imidazole-4-carboxamide. This can be achieved under acidic or basic conditions. For example, refluxing AICA-CN in aqueous sodium hydroxide solution, followed by neutralization, yields the carboxamide.

  • Synthesis of N-substituted-5-amino-1H-imidazole-4-carboxamides: The resulting 5-amino-1H-imidazole-4-carboxamide is then reacted with a substituted acyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding N-substituted-5-amino-1H-imidazole-4-carboxamide.

  • Cyanation to N-cyano-1H-imidazole-4-carboxamides: The N-substituted-5-amino-1H-imidazole-4-carboxamide is dissolved in a suitable solvent (e.g., acetonitrile) and treated with cyanogen bromide in the presence of a base (e.g., potassium carbonate) at room temperature. The reaction mixture is stirred until completion, and the product is isolated by extraction and purified by chromatography.

Synthesis of 5-Aminoimidazole-4-carboxamidrazone Derivatives

This class of compounds has shown a different mechanism of antifungal action involving ROS production. The synthesis starts from a precursor derived from diaminomaleonitrile.

Experimental Workflow:

G cluster_0 Synthesis of Imidazole Precursor cluster_1 Synthesis of Carboxamidrazones DAMN Diaminomaleonitrile Reaction1 Reaction with Triethyl Orthoformate and Amine DAMN->Reaction1 Imidazole_Precursor 5-Amino-4-cyanoformimidoyl imidazole Reaction1->Imidazole_Precursor Imidazole_Precursor_2 5-Amino-4-cyanoformimidoyl imidazole Reaction2 Reaction with Hydrazine Derivative Imidazole_Precursor_2->Reaction2 Final_Product 5-Aminoimidazole-4- carboxamidrazone Derivative Reaction2->Final_Product

Caption: Synthetic workflow for 5-Aminoimidazole-4-carboxamidrazones.

Protocol:

  • Synthesis of 5-Amino-4-cyanoformimidoyl Imidazoles: Diaminomaleonitrile is reacted with triethyl orthoformate and a primary amine (e.g., methylamine or p-anisidine) to form the corresponding 5-amino-4-cyanoformimidoyl imidazole precursor.

  • Formation of 5-Aminoimidazole-4-carboxamidrazones: The synthesized imidazole precursor is then reacted with a hydrazine derivative in a suitable solvent. The reaction proceeds to yield the final 5-aminoimidazole-4-carboxamidrazone derivative. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Quantitative Data on Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of various AICA-CN derivatives against several plant pathogenic fungi.

Table 1: Fungicidal Activity of N-cyano-1H-imidazole-4-carboxamide Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference
12h Rhizoctonia solani2.63[2][3][4]

Table 2: Antifungal Activity of Imidazole Derivatives against Various Plant Pathogens

Compound ClassTarget FungusActivity MetricValue (µg/mL or mM)Reference
Imidazole Chitosan Derivative (3e)Rhizoctonia solaniInhibition Rate (at 1.0 mg/mL)99%[4]
Schiff Bases from L-TryptophanFusarium oxysporumIC500.60 - 3.86 mM
Pinacolone Sulfonamide Derivative (P-30)Botrytis cinereaEC504.68
Neocryptolepine Derivative (Z24)Botrytis cinereaEC500.56
EpoxiconazoleFusarium oxysporumEC500.047
DifenoconazoleFusarium oxysporumEC500.078

Mechanisms of Action: Signaling Pathways

Inhibition of Ergosterol Biosynthesis

The primary mode of action for many imidazole fungicides is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway Lanosterol Lanosterol MVA_Pathway->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Imidazole Imidazole Fungicide (AICA-CN Derivative) Imidazole->Inhibition Inhibition->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole fungicides.

Induction of Reactive Oxygen Species (ROS)

An alternative mechanism of action for certain AICA-CN derivatives involves the induction of oxidative stress through the generation of ROS.

G cluster_cell Fungal Cell AICA_Derivative 5-Aminoimidazole-4- carboxamidrazone Derivative ROS_Production Increased ROS Production (e.g., H₂O₂, O₂⁻) AICA_Derivative->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis/Cell Death Cell_Damage->Apoptosis

Caption: ROS-mediated antifungal mechanism of AICA-CN derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various fungal pathogens.

1. Materials:

  • Synthesized AICA-CN derivatives

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Fungal strains of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

2. Media and Reagent Preparation:

  • RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Stock Solutions of Test Compounds: Prepare a 10 mg/mL stock solution of each AICA-CN derivative in DMSO. Store at -20°C.

3. Inoculum Preparation:

  • Subculture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate under appropriate conditions to ensure viability and purity.

  • Prepare a spore or mycelial fragment suspension in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension in RPMI-MOPS medium to obtain the desired final inoculum concentration (typically 1-5 x 10^3 CFU/mL).

4. Assay Procedure:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds and reference antifungals. A typical concentration range to test is 0.03 to 32 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates under appropriate conditions (e.g., 25-28°C for 48-72 hours).

5. Reading the MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader to measure absorbance.

References

Application Notes and Protocols for HPLC Analysis of 5-Amino-1H-imidazole-4-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Amino-1H-imidazole-4-carbonitrile and its derivatives using High-Performance Liquid Chromatography (HPLC). The provided methods are essential for purity assessment, impurity profiling, and quality control in research and drug development settings.

Introduction

This compound is a crucial building block in synthesizing various pharmacologically active compounds, including antiviral and anticancer agents. Accurate and reliable analytical methods are paramount for ensuring the quality and consistency of this key intermediate and its derivatives. Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This note details a general RP-HPLC method applicable to this compound and can be adapted for its various derivatives. The protocol is designed to be compliant with the principles of ICH guidelines for analytical method validation.

HPLC Method and Chromatographic Conditions

A primary challenge in the HPLC analysis of imidazole-containing compounds is their tendency to exhibit poor peak shape due to the presence of basic nitrogen atoms. This can be mitigated by using a mobile phase with an appropriate pH to ensure consistent protonation of the analyte. The following table summarizes a recommended set of chromatographic conditions.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Representative Method Validation Data

The following table presents representative method validation data for the analysis of this compound and its derivatives. This data is compiled from validated methods for structurally similar imidazole-based compounds and serves as a guideline for method performance expectations.

Table 2: Representative Method Validation Parameters

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound ~ 4.50.5 - 100> 0.9990.150.5
N-Alkyl Derivative ~ 7.80.5 - 100> 0.9990.180.6
N-Aryl Derivative ~ 10.20.5 - 100> 0.9990.200.7

Note: The values presented are illustrative and may vary depending on the specific instrumentation, column, and precise experimental conditions.

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in the diluent in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample of this compound or its derivative at a concentration within the linearity range using the diluent.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Before starting the analysis, inject the mid-concentration standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a predefined sequence.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for the analyte(s) of interest.

Data Analysis and Calculations
  • Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).

  • Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.

  • Purity Assessment: The purity of the sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_sample Prepare Sample Solution injection Inject Samples & Standards prep_sample->injection prep_mobile_phase Prepare Mobile Phases equilibration System Equilibration prep_mobile_phase->equilibration equilibration->system_suitability system_suitability->injection acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration acquisition->integration quantification Quantification & Purity Calculation integration->quantification report Generate Analysis Report quantification->report

Caption: Workflow for HPLC analysis.

Method Development Considerations

The diagram below outlines key logical relationships in developing a robust HPLC method for imidazole-containing compounds.

G HPLC Method Development Logic cluster_input Initial Parameters cluster_optimization Optimization cluster_output Performance Metrics cluster_goal Goal analyte_properties Analyte Properties (pKa, Polarity) mobile_phase Mobile Phase pH analyte_properties->mobile_phase influences column_selection Column Selection (e.g., C18, C8) retention Retention Time (tR) column_selection->retention affects peak_shape Peak Shape (Tailing Factor) mobile_phase->peak_shape controls organic_modifier Organic Modifier (ACN vs. MeOH) resolution Resolution (Rs) organic_modifier->resolution impacts gradient Gradient Profile gradient->retention optimizes validated_method Robust & Validated Method peak_shape->validated_method resolution->validated_method retention->validated_method

Caption: Key relationships in HPLC method development.

Application Notes and Protocols for the Purification of Crude 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of crude 5-Amino-1H-imidazole-4-carbonitrile (AICN), a crucial building block in pharmaceutical research. The described techniques are essential for obtaining high-purity AICN, suitable for subsequent synthetic steps and biological screening.

Overview of Purification Strategies

The selection of an appropriate purification technique for crude this compound is contingent on the impurity profile, the required final purity, and the scale of the purification. The primary impurities in crude AICN often include unreacted starting materials, such as diaminomaleonitrile (DAMN), and various byproducts from the cyclization reaction.[1] Three common and effective purification methods are detailed below:

  • Recrystallization: A robust and scalable method for removing impurities with different solubility profiles from the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for obtaining very high purity material, and for isolating impurities for characterization.

  • Normal-Phase Flash Column Chromatography: A classic and widely used technique for the purification of moderately polar to polar compounds.

A general workflow for selecting a suitable purification method is presented below.

Purification_Strategy_Workflow Figure 1. Purification Strategy Selection Workflow start Crude this compound check_purity Assess Purity and Impurity Profile (e.g., HPLC, TLC, NMR) start->check_purity decision_point Desired Purity and Scale? check_purity->decision_point recrystallization Recrystallization decision_point->recrystallization High Scale, Moderate-High Purity prep_hplc Preparative HPLC decision_point->prep_hplc Low-Medium Scale, Very High Purity flash_chromatography Flash Column Chromatography decision_point->flash_chromatography Medium Scale, Moderate-High Purity final_product High-Purity AICN recrystallization->final_product prep_hplc->final_product flash_chromatography->final_product

Caption: Workflow for selecting a purification method.

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound using the detailed protocols. The "Crude" values are typical for a batch synthesis process, while the "Purified" values represent the expected outcome of each technique.[1]

Purification TechniqueStarting Purity (Crude)Final Purity (Purified)Typical Yield (%)Throughput
Recrystallization~95%>99%80-90%High
Preparative HPLC~95%>99.5%70-85%Low-Medium
Flash Column Chromatography~95%>98.5%75-88%Medium

Experimental Protocols

Recrystallization is a highly effective method for purifying crude AICN, particularly when the impurities have different solubility characteristics from the product. Neutralization of the reaction mixture with ammonium hydroxide after synthesis can enhance the crystallinity of the crude product.[1]

Principle: This technique relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Experimental Workflow:

Recrystallization_Workflow Figure 2. Recrystallization Experimental Workflow start Start with Crude AICN dissolution Dissolve in Minimum Hot Solvent (e.g., Ethyl Acetate) start->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath to Maximize Crystal Formation cooling->ice_bath filtration Isolate Crystals by Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals Under Vacuum washing->drying end Pure Recrystallized AICN drying->end Prep_HPLC_Workflow Figure 3. Preparative HPLC Workflow start Start with Crude AICN dissolve Dissolve Crude AICN in Mobile Phase A/Minimal Organic Solvent start->dissolve inject Inject onto Preparative Reverse-Phase Column dissolve->inject elute Elute with a Gradient of Acetonitrile/Water with Formic Acid inject->elute collect Collect Fractions Containing the Pure Product elute->collect analyze Analyze Fractions for Purity (Analytical HPLC, TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent Under Reduced Pressure pool->evaporate end High-Purity AICN evaporate->end Flash_Chromatography_Workflow Figure 4. Flash Chromatography Workflow start Start with Crude AICN tlc Develop Solvent System using TLC start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample onto Column (Dry or Wet Loading) pack_column->load_sample elute Elute with Selected Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions pool_fractions Pool Pure Fractions monitor_fractions->pool_fractions remove_solvent Remove Solvent Under Reduced Pressure pool_fractions->remove_solvent end Purified AICN remove_solvent->end

References

Synthesis of Novel Heterocyclic Compounds from 5-Amino-1H-imidazole-4-carbonitrile: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICN) is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive amino group, a nitrile functionality, and an imidazole core, make it an ideal precursor for the construction of a wide array of novel heterocyclic compounds. These synthesized heterocycles, particularly purine and pyrimidine analogs, have demonstrated significant potential in drug discovery, exhibiting a range of biological activities including antiviral and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic systems from AICN, targeting researchers and professionals in the field of drug development.

Synthesis of Substituted Imidazole and Purine Derivatives

A robust and efficient approach for the synthesis of novel imidazole and purine derivatives involves a multicomponent reaction strategy, which allows for the generation of chemical diversity from simple precursors. This is particularly relevant in the context of prebiotic chemistry, which has inspired the development of high-yield synthetic routes.

Multicomponent Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

A microwave-assisted multicomponent reaction of aminomalononitrile tosylate (AMN), trimethyl orthoacetate (TOA), and various α-amino acid methyl esters can be employed to synthesize a library of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles. These compounds serve as key intermediates for the subsequent synthesis of purine analogs.[1]

Experimental Protocol:

  • A solution of aminomalononitrile tosylate (1.0 eq) and triethylamine (1.2 eq) in THF is stirred at room temperature for 30 minutes.

  • Trimethyl orthoacetate (1.4 eq) and the respective α-amino acid methyl ester (1.2 eq) are added to the mixture.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile.

Entryα-Amino Acid Methyl EsterProductYield (%)
1Glycine methyl esterMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate60
2L-Alanine methyl esterMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoate55
3L-Valine methyl esterMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoate40
4L-Phenylalanine methyl esterMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-phenylpropanoate35
5L-Tyrosine methyl esterMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-(4-hydroxyphenyl)propanoate25

Table 1: Yields of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles.

Characterization Data (Example: Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.80 (s, 2H, CH₂), 4.65 (br s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5, 150.0, 145.5, 118.0, 115.0, 52.5, 48.0, 14.0.

  • IR (KBr, cm⁻¹): 3400, 3300 (NH₂), 2220 (CN), 1740 (C=O).

  • MS (ESI): m/z 209 [M+H]⁺.

Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones

The synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles can be readily converted into 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones via an annulation reaction with formic acid. These purine analogs are of significant interest due to their potential antiviral activities.[1]

Experimental Protocol:

  • A solution of the 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile (1.0 eq) in formic acid is refluxed for a specified period.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess formic acid is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., diethyl ether) to afford the crude product.

  • The crude product is purified by recrystallization or column chromatography to yield the pure 8,9-disubstituted-6,9-dihydro-1H-purin-6-one.

EntryStarting Imidazole DerivativeProductYield (%)
1Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetateMethyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)acetate85
2Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoateMethyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)propanoate82
3Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoateMethyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-methylbutanoate75

Table 2: Yields of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones.

Characterization Data (Example: Methyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)acetate):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.10 (s, 1H, H-8), 5.10 (s, 2H, CH₂), 3.65 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.0, 158.0, 154.0, 148.0, 145.0, 118.0, 52.0, 47.0, 16.0.

  • IR (KBr, cm⁻¹): 3200 (NH), 1745 (C=O, ester), 1680 (C=O, amide).

  • MS (ESI): m/z 237 [M+H]⁺.

Synthesis_Workflow cluster_step1 Step 1: Multicomponent Synthesis of Imidazole Intermediate cluster_step2 Step 2: Annulation to Purine Analog AMN Aminomalononitrile Tosylate (AMN) Reaction1 Microwave-assisted Condensation AMN->Reaction1 TOA Trimethyl Orthoacetate (TOA) TOA->Reaction1 AminoAcid α-Amino Acid Methyl Ester AminoAcid->Reaction1 Imidazole 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitrile Reaction1->Imidazole Reaction2 Reflux Imidazole->Reaction2 FormicAcid Formic Acid FormicAcid->Reaction2 Purine 8,9-disubstituted-6,9-dihydro- 1H-purin-6-one Reaction2->Purine

Figure 1: General workflow for the synthesis of purine analogs from AMN.

Synthesis of Pyrazolo[3,4-d]pyrimidines

This compound can also serve as a precursor for the synthesis of other fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including kinase inhibition. The synthesis typically involves the reaction of a substituted 5-aminopyrazole-4-carbonitrile with a one-carbon donor.

Experimental Protocol for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine:

A general method for the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine from 5-amino-1H-pyrazole-4-carbonitrile involves reaction with formamide under microwave irradiation.[2]

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess) is placed in a microwave reactor vial.

  • The vial is sealed, and the mixture is irradiated with microwaves at a specified temperature (e.g., 200 °C) for a designated time.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried.

  • Purification is achieved by recrystallization from a suitable solvent to yield pure 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Starting MaterialReagentProductYield (%)
5-Amino-1H-pyrazole-4-carbonitrileFormamide1H-Pyrazolo[3,4-d]pyrimidin-4-amine~70-80

Table 3: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Pyrazolo_Synthesis start 5-Amino-1H-pyrazole- 4-carbonitrile reaction Microwave Irradiation (200 °C) start->reaction reagent Formamide reagent->reaction product 1H-Pyrazolo[3,4-d]pyrimidin- 4-amine reaction->product

Figure 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Biological Activity and Signaling Pathways

Anti-influenza Virus Activity

The synthesized 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones have shown significant activity against the influenza A virus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase. As purine analogs, these compounds can be recognized by the viral polymerase and incorporated into the nascent RNA strand, leading to chain termination and inhibition of viral replication.[3]

Antiviral_Mechanism cluster_virus Influenza Virus Replication Cycle cluster_drug Mechanism of Action Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->RNA_Synthesis catalyzes Purine_Analog Synthesized Purine Analog (e.g., 8,9-disubstituted-6,9-dihydro-1H-purin-6-one) Inhibition Inhibition Purine_Analog->Inhibition Inhibition->Viral_RNA_Polymerase targets

Figure 3: Proposed mechanism of anti-influenza virus activity.

Anticancer Activity and AMPK Signaling

Several imidazole and purine derivatives have been investigated for their anticancer properties. One of the key signaling pathways that can be targeted by these compounds is the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth and proliferation. Some imidazole-based compounds can act as AMP mimetics, leading to the allosteric activation of AMPK.

Activated AMPK, in turn, phosphorylates and inactivates key anabolic enzymes and activates catabolic pathways, thereby depleting the cancer cells of the necessary building blocks for growth. For instance, activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and can also inhibit the mTORC1 pathway, a central regulator of protein synthesis and cell growth.

AMPK_Pathway cluster_cell Cancer Cell Signaling Imidazole_Analog Imidazole-based Purine Analog AMPK AMPK Imidazole_Analog->AMPK activates ACC Acetyl-CoA Carboxylase (Fatty Acid Synthesis) AMPK->ACC inhibits mTORC1 mTORC1 Pathway (Cell Growth, Proliferation) AMPK->mTORC1 inhibits Cell_Growth Inhibition of Cancer Cell Growth ACC->Cell_Growth mTORC1->Cell_Growth

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Amino-1H-imidazole-4-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-1H-imidazole-4-carbonitrile (AICA-nitrile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

  • Question: My reaction yield is consistently low or I am obtaining no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

    • Reagent Quality and Stability:

      • Diaminomaleonitrile (DAMN): DAMN can degrade over time, especially if not stored properly. Use freshly sourced or purified DAMN for best results. Impurities in DAMN can significantly inhibit the reaction.

      • Formamidine Acetate/Hydrochloride: Ensure the formamidine salt is dry and of high purity. Moisture can lead to hydrolysis and reduce its effectiveness.

    • Reaction Conditions:

      • Temperature: The reaction temperature is critical. For the reaction of DAMN with formamidine acetate in ethanol, refluxing is a common practice. However, excessively high temperatures can lead to decomposition of starting materials and products. Careful monitoring and control of the reaction temperature are crucial.

      • Solvent: The choice of solvent can influence the reaction rate and yield. While ethanol is commonly used, other solvents like methanol or solvent-free conditions have been reported. Ensure the solvent is anhydrous, as water can promote side reactions.[1]

      • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]

    • Stoichiometry:

      • Ensure the molar ratios of the reactants are correct. A slight excess of the formamidine reagent may be beneficial in some cases to drive the reaction to completion.

    • Alternative Synthetic Routes:

      • Consider alternative synthetic strategies if the current method consistently fails. A multi-component microwave-assisted reaction using aminomalononitrile p-toluenesulfonate has been reported to produce derivatives in yields ranging from 25% to 60%.[3][4] Another approach involves the reaction of aminomalononitrile with triethyl orthoformate.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC or peaks in HPLC analysis, indicating the presence of significant impurities. What are these impurities and how can I minimize their formation?

  • Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.

    • Common Side Reactions and Byproducts:

      • Polymerization of DAMN: Diaminomaleonitrile can undergo self-polymerization, especially under harsh conditions, leading to insoluble black or brown materials.[5]

      • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile groups in both the starting materials and the product, forming carboxamide impurities.

      • Formation of Isomers: Depending on the reaction conditions, the formation of the regioisomer, 4-amino-1H-imidazole-5-carbonitrile, is possible.

      • Unreacted Starting Materials: Incomplete reaction will result in the presence of DAMN and the formamidine reagent in the crude product.

    • Strategies to Minimize Impurity Formation:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and related side reactions.

      • Control of Reaction Temperature: As mentioned, maintaining the optimal reaction temperature is crucial to prevent the formation of degradation products.

      • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize hydrolysis.

      • pH Control: The pH of the reaction mixture can influence the reaction pathway. In some syntheses, maintaining a specific pH range is critical to favor the desired product.[6]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Column chromatography gives poor separation, and crystallization is not effective. What are the best practices for purifying this compound?

  • Answer: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.

    • Crystallization:

      • Solvent Selection: A good solvent for crystallization should dissolve the compound at high temperatures and have low solubility at room or lower temperatures. Common solvents for the crystallization of imidazole derivatives include ethanol, methanol, ethyl acetate, or mixtures thereof.[2] Experiment with different solvent systems to find the optimal one for your product.

      • Seeding: If crystallization is difficult to induce, adding a small seed crystal of the pure product can initiate the process.

      • Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.

    • Column Chromatography:

      • Stationary Phase: Standard silica gel is commonly used. However, the basic nature of the imidazole ring can sometimes lead to tailing. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of a base like triethylamine in the eluent, can improve separation.

      • Eluent System: A gradient elution is often more effective than isocratic elution for separating closely related impurities. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Careful optimization of the solvent gradient is key.[7]

    • Acid-Base Extraction:

      • The basic nature of the aminoimidazole core allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the pH of the aqueous layer is adjusted with a base to precipitate the pure product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The expected yield can vary significantly depending on the synthetic route and reaction conditions. For the reaction of diaminomaleonitrile with formamidine acetate, yields can range from moderate to good. Some multi-component reactions for derivatives have reported yields between 25% and 60%.[3][4] Optimization of the reaction parameters is crucial for achieving higher yields.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][8] For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. HPLC provides a more quantitative measure of the reaction progress.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed. Diaminomaleonitrile and formamidine derivatives can be harmful if swallowed or inhaled. It is recommended to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of this compound derivatives.[3][4] Microwave heating can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating.

Quantitative Data Summary

Table 1: Reported Yields for this compound and Derivatives

Starting MaterialsReagents/ConditionsProductYield (%)Reference
Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, Glycine methyl esterMicrowave irradiationMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate60[3][4]
Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, Alanine methyl esterMicrowave irradiationMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoate55[3][4]
Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, Valine methyl esterMicrowave irradiationMethyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoate40[3][4]
Diaminomaleonitrile, Formamidine acetateEthanol, RefluxThis compoundVariesGeneral

Experimental Protocols

Protocol 1: Synthesis of this compound from Diaminomaleonitrile

This protocol is a general guideline and may require optimization.

  • Materials:

    • Diaminomaleonitrile (DAMN)

    • Formamidine acetate

    • Anhydrous Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert gas supply (Nitrogen or Argon)

  • Procedure: a. Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere. b. To the flask, add diaminomaleonitrile (1.0 eq) and formamidine acetate (1.1 eq). c. Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M). d. Stir the mixture at room temperature for 10-15 minutes. e. Heat the reaction mixture to reflux and maintain this temperature. f. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). g. Once the reaction is complete (typically after several hours), cool the mixture to room temperature. h. Remove the solvent under reduced pressure using a rotary evaporator. i. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Purification by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (60-120 mesh)

    • Eluent: Hexane and Ethyl Acetate

    • Chromatography column

    • Collection tubes

  • Procedure: a. Prepare a slurry of silica gel in hexane and pack the chromatography column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely. d. Carefully load the dry, adsorbed sample onto the top of the packed column. e. Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). f. Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to elute the product. g. Collect fractions and analyze them by TLC to identify the fractions containing the pure product. h. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reactants Starting Materials (DAMN, Formamidine) reaction Reaction (Ethanol, Reflux) reactants->reaction 1. Mix monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring 2. Sample evaporation Solvent Evaporation reaction->evaporation 3. Completion monitoring->reaction Continue/Stop purification Purification (Crystallization/Chromatography) evaporation->purification 4. Crude Product analysis Product Analysis (NMR, MS) purification->analysis 5. Purified Fractions product Pure Product analysis->product 6. Characterization troubleshooting_low_yield start Low Yield Observed reagent_quality Check Reagent Quality (DAMN, Formamidine) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->reaction_conditions stoichiometry Confirm Stoichiometry start->stoichiometry side_reactions Investigate Side Reactions (Polymerization, Hydrolysis) reagent_quality->side_reactions solution Implement Corrective Actions reagent_quality->solution reaction_conditions->side_reactions reaction_conditions->solution stoichiometry->side_reactions stoichiometry->solution purification_loss Assess Purification Loss side_reactions->purification_loss purification_loss->solution

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1H-imidazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-Amino-1H-imidazole-4-carbonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Yield

Q1: I am experiencing a significantly lower than expected yield in my reaction. What are the potential causes and how can I troubleshoot this?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. For microwave-assisted syntheses, ensure the correct power and temperature are applied.[1]

  • Purity of Starting Materials: Impurities in the starting materials, such as diaminomaleonitrile (DAMN) or the aldehyde, can lead to side reactions and reduce the yield of the desired product.

    • Solution: Ensure all reagents are of high purity. Recrystallize or purify starting materials if necessary.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessive heat can cause decomposition of reactants or products, while insufficient heat can lead to an incomplete reaction.

    • Solution: Optimize the reaction temperature. For reactions involving sensitive intermediates, temperature control is crucial. For instance, in some syntheses starting from diaminomaleonitrile, controlling the temperature between 0–5°C can minimize side reactions.[2]

  • Improper Stoichiometry: An incorrect ratio of reactants can result in a low yield.

    • Solution: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reagent, such as formamide, can drive the reaction to completion.[2]

  • Inefficient Catalyst: If you are using a catalyst, its activity might be compromised.

    • Solution: Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation and dispersion in the reaction mixture.

Issue 2: Formation of Side Products/Impurities

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: The formation of side products is a common challenge.

  • Side Reactions: Unwanted side reactions can compete with the main reaction pathway.

    • Solution: Adjusting the reaction conditions can help minimize side product formation. Lowering the reaction temperature can sometimes increase selectivity.[2] The choice of solvent can also influence the reaction pathway.

  • Decomposition: The desired product might be degrading under the reaction or work-up conditions.

    • Solution: Analyze the stability of your product under the applied conditions. If necessary, modify the work-up procedure, for example, by using milder pH conditions or lower temperatures during extraction and purification.

  • Purification Strategy: The purification method may not be effective in removing certain impurities.

    • Solution: Optimize your purification protocol. Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[3] Recrystallization from an appropriate solvent system can also be highly effective.

Issue 3: Difficulty with Product Isolation

Q3: I am having trouble isolating the final product from the reaction mixture. What techniques can I use?

A3: Product isolation can be challenging, especially with polar compounds.

  • Precipitation: If the product is a solid and has low solubility in a particular solvent, precipitation can be an effective isolation method.

    • Solution: After the reaction is complete, try adding an anti-solvent to precipitate the product. Ensure the product is not soluble in the chosen anti-solvent.

  • Extraction: Liquid-liquid extraction is a common technique, but the choice of solvents is critical.

    • Solution: Use a suitable solvent system for extraction. The polarity of the imidazole derivatives will dictate the best choice of organic and aqueous phases.

  • Chromatography: Column chromatography is a powerful tool for purification.

    • Solution: Use silica gel or reverse-phase column chromatography with an optimized eluent system to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q4: What is a common starting material for the synthesis of this compound?

A4: A common and versatile starting material is diaminomaleonitrile (DAMN).[4]

Q5: Can microwave irradiation be used to improve the synthesis of these derivatives?

A5: Yes, microwave-assisted synthesis has been shown to be an efficient method, often leading to shorter reaction times and higher yields compared to conventional heating.[1][5]

Q6: How does the choice of solvent affect the reaction?

A6: The solvent can significantly impact the reaction by influencing the solubility of reactants, the reaction rate, and even the reaction pathway. For example, in some multi-component reactions, polar protic solvents like ethanol have been used successfully.[4]

Q7: Are there any specific safety precautions I should take when working with these compounds?

A7: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Microwave-Assisted Synthesis

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)
1BenzaldehydeHNO₃Acetonitrile70590
24-ChlorobenzaldehydeHNO₃Acetonitrile70692
34-MethoxybenzaldehydeHNO₃Acetonitrile70595
44-NitrobenzaldehydeHNO₃Acetonitrile70885
5BenzaldehydeNoneAcetonitrile7030<10
6BenzaldehydeHNO₃Ethanol701565

Data adapted from a representative microwave-assisted synthesis.[1]

Table 2: Comparison of Conventional vs. Microwave Synthesis for a Representative Derivative

MethodTemperature (°C)TimeYield (%)
Conventional Heating8012 hours68
Microwave Irradiation10010 minutes85

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aryl-5-amino-1H-imidazole-4-carbonitrile Derivatives

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (0.5 mmol), 2,3-diaminomaleonitrile (DAMN) (0.5 mmol), and nitric acid (1 equivalent).

  • Add acetonitrile (2 mL) as the solvent.

  • Place the flask in a microwave reactor equipped with a temperature controller.

  • Irradiate the reaction mixture under microwave at 70°C and 500 W for 5-8 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Purification by Reverse-Phase HPLC

  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for MS compatibility.[3]

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Injection: Dissolve the crude product in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aldehyde - DAMN - Catalyst solvent Add Solvent (e.g., Acetonitrile) reagents->solvent mw_reaction Microwave Irradiation (e.g., 70°C, 5-8 min) solvent->mw_reaction monitoring Monitor Progress (TLC) mw_reaction->monitoring cooling Cool to Room Temp. monitoring->cooling Reaction Complete evaporation Solvent Evaporation cooling->evaporation purification Purification (Column Chromatography) evaporation->purification product Pure Product purification->product

Caption: A typical experimental workflow for the microwave-assisted synthesis of this compound derivatives.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes extend_time Extend reaction time or increase temperature. check_completion->extend_time No check_temp Is the temperature optimal? check_purity->check_temp Yes purify_reagents Purify starting materials. check_purity->purify_reagents No check_stoichiometry Is stoichiometry correct? check_temp->check_stoichiometry Yes optimize_temp Optimize reaction temperature. check_temp->optimize_temp No adjust_stoichiometry Adjust reactant ratios. check_stoichiometry->adjust_stoichiometry No solution Yield Improved check_stoichiometry->solution Yes extend_time->solution purify_reagents->solution optimize_temp->solution adjust_stoichiometry->solution

Caption: A logical troubleshooting guide for addressing low yields in the synthesis of this compound derivatives.

References

Side reactions in the synthesis of 5-Amino-1H-imidazole-4-carbonitrile and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1H-imidazole-4-carbonitrile (AICN).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and strategies for their mitigation.

Problem 1: Low Yield of this compound (AICN)

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Incomplete Reaction - Ensure stoichiometric excess of formamide or triethyl orthoformate/triethyl orthoacetate. - Increase reaction time or temperature according to the specific protocol. For the DAMN and formamide route, a reaction time of around 2 hours at 0-5°C for the intermediate formation is suggested.[1] For the cyclization step, refluxing for several hours may be necessary.Complete conversion of the starting material, diaminomaleonitrile (DAMN), leading to a higher yield of the desired product.
Side Reaction: Formation of 4,5-Dicyanoimidazole - When using an orthoformate, opt for triethyl orthoacetate (TOA) instead of trimethyl orthoformate to minimize undesired side reactions.[2] - Maintain strict temperature control, ideally between 0-5°C, during the initial reaction phase to suppress the formation of this byproduct.[1]Reduced formation of 4,5-dicyanoimidazole, thereby increasing the yield of AICN.
Side Reaction: Hydrolysis of Nitrile Group to Carboxamide (Formation of AICA) - If using a hydrolysis step to synthesize AICN from 4,5-dicyanoimidazole, carefully control the reaction conditions (e.g., acid concentration, temperature, and time) to favor the formation of the amino group without hydrolyzing the carbonitrile. - Avoid prolonged exposure to acidic or basic conditions during workup and purification.Selective formation of the amino group, preserving the carbonitrile functionality and preventing the formation of 5-Amino-1H-imidazole-4-carboxamide (AICA).
Side Reaction: Oligomerization of Diaminomaleonitrile - Use diaminomaleonitrile p-toluenesulfonate (AMNS) as the starting material to improve its stability and reduce self-oligomerization.[2]Minimized formation of polymeric byproducts, leading to a cleaner reaction mixture and higher yield of AICN.
Suboptimal Reagent Quality - Use high-purity, dry reagents and solvents. Moisture can interfere with the reaction and promote side reactions.Consistent and reproducible reaction outcomes with higher yields.
Problem 2: Presence of Impurities in the Final Product

Possible Impurities and Purification Strategies:

Impurity Identification Recommended Purification Method
4,5-Dicyanoimidazole - Can be detected by HPLC, GC-MS, or NMR spectroscopy.- Recrystallization: Ethanol can be an effective solvent for recrystallizing AICN and removing less polar impurities like 4,5-dicyanoimidazole. - Column Chromatography: Reverse-phase HPLC can be used for effective separation. A mobile phase of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) is suitable.
5-Amino-1H-imidazole-4-carboxamide (AICA) - Can be identified by changes in the IR spectrum (presence of a prominent C=O stretch) and by HPLC and NMR.- Recrystallization: The difference in polarity between AICN and AICA may allow for separation by recrystallization from a suitable solvent system. - Column Chromatography: As with 4,5-dicyanoimidazole, reverse-phase HPLC can effectively separate AICN from the more polar AICA.
Unreacted Diaminomaleonitrile (DAMN) - Can be detected by TLC or HPLC analysis of the crude reaction mixture.- Aqueous Workup: DAMN has some water solubility, so a thorough aqueous wash of the crude product can help remove it. - Recrystallization: Recrystallization of the crude product will likely leave the more polar DAMN in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most frequently encountered side reactions include the formation of 4,5-dicyanoimidazole, hydrolysis of the nitrile group to the corresponding carboxamide (AICA), and self-oligomerization of the diaminomaleonitrile starting material.

Q2: How can I avoid the formation of 4,5-dicyanoimidazole?

To minimize the formation of 4,5-dicyanoimidazole, it is recommended to use triethyl orthoacetate instead of trimethyl orthoformate as the cyclizing agent.[2] Additionally, maintaining a low reaction temperature (0-5°C) during the initial stages of the reaction is crucial.[1]

Q3: My final product is a mixture of AICN and AICA. How can I prevent the formation of AICA?

The formation of 5-Amino-1H-imidazole-4-carboxamide (AICA) is due to the hydrolysis of the nitrile group. This can occur if the reaction or workup conditions are too acidic or basic, or if the reaction is heated for an extended period in the presence of water. To avoid this, use anhydrous conditions where possible and carefully neutralize the reaction mixture during workup, avoiding prolonged exposure to strong acids or bases.

Q4: What is the recommended method for purifying crude this compound?

Recrystallization from ethanol is a common and effective method for purifying AICN. For higher purity requirements or to separate closely related impurities, reverse-phase high-performance liquid chromatography (HPLC) is a suitable technique. The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.

Q5: Are there any safety precautions I should be aware of during the synthesis?

Yes. Diaminomaleonitrile and its derivatives can be toxic. Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Synthesis of this compound Derivatives via Microwave-Assisted Condensation

This protocol is adapted from a method utilizing aminomalononitrile p-toluenesulfonate (AMNS), triethyl orthoacetate (TOA), and protected α-amino acids.[2]

Materials:

  • Aminomalononitrile p-toluenesulfonate (AMNS)

  • Triethylamine (TEA)

  • Triethyl orthoacetate (TOA)

  • Protected α-amino acid (e.g., methyl ester)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of AMNS (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add TOA (1.4 eq) to the solution.

  • Subject the reaction mixture to microwave irradiation (e.g., 250 W, 200°C, 2 minutes).

  • Cool the solution to room temperature and add the protected α-amino acid (1.2 eq) and additional triethylamine (1.2 eq).

  • Subject the mixture to another round of microwave irradiation under similar conditions.

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions DAMN Diaminomaleonitrile (DAMN) Intermediate Formamidine Intermediate DAMN->Intermediate + Formamide / POCl3 or + Triethyl Orthoacetate Oligomers Oligomers DAMN->Oligomers Self-polymerization AICN This compound (AICN) Intermediate->AICN Cyclization Dicyanoimidazole 4,5-Dicyanoimidazole Intermediate->Dicyanoimidazole Incorrect Cyclization (e.g., with Trimethyl Orthoformate) AICA 5-Amino-1H-imidazole-4-carboxamide (AICA) AICN->AICA Hydrolysis Troubleshooting_Flowchart start Low Yield or Impure Product check_impurities Analyze crude product by HPLC/TLC start->check_impurities dicyano_present 4,5-Dicyanoimidazole Detected check_impurities->dicyano_present Yes aica_present AICA Detected check_impurities->aica_present Yes damn_present Unreacted DAMN Detected check_impurities->damn_present Yes oligomers_present Polymeric material present check_impurities->oligomers_present Yes action_dicyano - Use Triethyl Orthoacetate - Lower reaction temperature dicyano_present->action_dicyano action_aica - Control pH during workup - Use anhydrous conditions aica_present->action_aica action_damn - Increase reaction time/temp - Use excess cyclizing agent damn_present->action_damn action_oligomers - Use AMNS salt of DAMN oligomers_present->action_oligomers purify Purify by Recrystallization or Chromatography action_dicyano->purify action_aica->purify action_damn->purify action_oligomers->purify

References

Technical Support Center: Synthesis and Purification of 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Amino-1H-imidazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation to isolate impurities.[1]

Q2: What are the likely impurities in a synthesis of this compound starting from diaminomaleonitrile (DAMN)?

A2: When synthesizing from diaminomaleonitrile, potential impurities include:

  • Unreacted Diaminomaleonitrile (DAMN): The starting material may not have fully reacted.

  • DAMN Polymers: DAMN is known to polymerize, forming complex mixtures.

  • Isomeric Byproducts: Rearrangement reactions can lead to the formation of isomers of the desired product.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide.

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis may be present in the crude product.

Q3: How can I monitor the progress and purity of my purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and checking the purity of fractions. For more accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) is suitable for this compound.[1]

Troubleshooting Guides

Column Chromatography

Problem: Low yield after column chromatography.

Possible CauseSuggested Solution
Product Adsorption on Silica Gel The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel. Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral or basic alumina.
Improper Solvent Polarity If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely. Optimize the solvent system by running TLCs with various solvent mixtures (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol).
Sample Overloading Overloading the column leads to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product Decomposition on Silica Although less common, some compounds can decompose on silica gel. If suspected, switch to a less acidic stationary phase like alumina.

Problem: Co-elution of impurities with the product.

Possible CauseSuggested Solution
Inadequate Separation The chosen solvent system may not provide sufficient resolution. Fine-tune the solvent gradient (make it shallower) or switch to an isocratic elution with an optimized solvent mixture. Consider trying a different solvent system altogether.
Presence of a Close-Eluting Isomer A regioisomer may have a very similar polarity. A longer column and a shallower solvent gradient can improve separation. For very difficult separations, preparative HPLC may be necessary.
Recrystallization

Problem: Difficulty in inducing crystallization.

Possible CauseSuggested Solution
High Purity of the Compound Highly pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
Incomplete Dissolution If the compound is not fully dissolved at the higher temperature, it will not recrystallize effectively upon cooling. Add slightly more solvent or heat the solution to ensure complete dissolution.
Solution is Too Dilute If the solution is too dilute, the compound will remain soluble even at lower temperatures. Carefully evaporate some of the solvent to increase the concentration.
Inappropriate Solvent The chosen solvent may not be ideal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. For this compound, polar solvents like ethanol or water, or mixtures thereof, could be a good starting point.

Problem: Oily product or poor crystal formation.

Possible CauseSuggested Solution
Cooling Too Rapidly Rapid cooling can cause the compound to "crash out" as an oil or very fine powder instead of forming well-defined crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can inhibit crystal growth and lead to the formation of oils. If the product is very impure, it may require a preliminary purification step like column chromatography before recrystallization.

Quantitative Data

The following table summarizes representative purification data for aminoimidazole derivatives using column chromatography. While specific data for this compound is limited in the literature, this data for structurally similar compounds provides a useful benchmark.

Compound NameStationary PhaseMobile Phase/EluentPurification MethodYield (%)Purity (%)
7-(methanesulphonamidomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amineSilica gel (60-120 mesh)Chloroform:Ethanol (90:10)Column Chromatography92>95
2-Bis(t-butyloxycarbonyl)aminoimidazoleSiO₂Hexane/EtOAc gradientFlash Column Chromatography56>95
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazoleSilica gelEthyl acetate:n-hexane (1:9)Column Chromatography-High
Imidazole-4,5-dicarboxamidesSilica gelNot specifiedColumn Chromatography20-96High

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry powder, which is then added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity, as determined by prior TLC analysis. A common starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.

  • Fraction Collection and Analysis: Fractions are collected and their composition is monitored by TLC.

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions Identify Pure Fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Logic cluster_purification Purification Method cluster_column_issues Column Chromatography Issues cluster_recryst_issues Recrystallization Issues cluster_solutions Potential Solutions start Low Purity of Synthesized Product column_chrom Column Chromatography start->column_chrom recrystallization Recrystallization start->recrystallization low_yield_col Low Yield column_chrom->low_yield_col co_elution Co-elution of Impurities column_chrom->co_elution no_crystals No Crystals Form recrystallization->no_crystals oily_product Oily Product recrystallization->oily_product optimize_solvent Optimize Solvent System (TLC) low_yield_col->optimize_solvent change_adsorbent Change Stationary Phase (e.g., Alumina) low_yield_col->change_adsorbent co_elution->optimize_solvent pre_purify Pre-purify by another method co_elution->pre_purify slow_cooling Slower Cooling/ Seed Crystals no_crystals->slow_cooling oily_product->slow_cooling oily_product->pre_purify

Caption: Troubleshooting Logic for Purification Challenges.

References

Stability issues of 5-Amino-1H-imidazole-4-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-1H-imidazole-4-carbonitrile (AICN). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential stability issues encountered during experiments with AICN. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into the stability of AICN under various conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1: What are the recommended storage conditions for this compound (AICN)?

A1: To ensure the long-term stability of AICN, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a refrigerator at 2-8°C. For solutions, it is advisable to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C) for a short period, and a stability study is recommended to determine the acceptable storage duration.

Q2: My AICN powder has changed color. Is it still usable?

A2: A change in the color of the AICN powder can be an indication of degradation. While a slight color change may not always signify a substantial loss of purity, it is a warning sign. Before using the material in a critical experiment, it is highly recommended to re-analyze its purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability in Solution

Q3: How stable is AICN in aqueous solutions?

A3: The stability of AICN in aqueous solutions can be influenced by pH. Generally, imidazole derivatives are relatively stable in neutral aqueous solutions. However, prolonged exposure to acidic or basic conditions can lead to degradation. It is always best practice to prepare aqueous solutions of AICN fresh before use.

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving AICN in an acidic mobile phase. What could be the cause?

A4: The appearance of new peaks in your chromatogram when using an acidic mobile phase suggests that AICN may be undergoing acid-catalyzed degradation. The primary site of degradation under acidic conditions is likely the hydrolysis of the nitrile group to an amide or a carboxylic acid. To troubleshoot this, consider the following:

  • Use a less acidic mobile phase: If your separation allows, try to increase the pH of the mobile phase.

  • Analyze samples immediately: Minimize the time the sample is in the acidic mobile phase before injection.

  • Conduct a forced degradation study: To confirm acid lability, intentionally expose a sample of AICN to acidic conditions and monitor the degradation over time.

Q5: I need to use AICN in a basic solution for my reaction. What stability issues should I be aware of?

A5: Basic conditions can also promote the degradation of AICN. Similar to acidic conditions, the nitrile group can be hydrolyzed. Additionally, the imidazole ring itself may be susceptible to base-mediated oxidation. It is crucial to perform any reactions in basic media under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern and to keep reaction times as short as possible.

Forced Degradation Studies

Q6: I need to perform a forced degradation study on AICN. What conditions should I test?

A6: A comprehensive forced degradation study for AICN should include the following conditions to assess its intrinsic stability:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 80°C).

  • Photostability: Exposing the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

Q7: What are the likely degradation products of AICN?

A7: Based on the chemical structure of AICN (an aminoimidazole with a nitrile group), the following are potential degradation pathways and products:

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group can be hydrolyzed to form 5-amino-1H-imidazole-4-carboxamide or further to 5-amino-1H-imidazole-4-carboxylic acid.

  • Oxidation of the Imidazole Ring: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of hydroxylated derivatives.

  • Dimerization/Polymerization: Under certain conditions, highly reactive intermediates could lead to the formation of dimers or polymers.

Data Presentation: Hypothetical Degradation of AICN

Stress ConditionTime (hours)Hypothetical % DegradationPotential Major Degradation Products
0.1 M HCl (60°C) 2~5%5-amino-1H-imidazole-4-carboxamide
8~15%5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carboxylic acid
24~30%5-amino-1H-imidazole-4-carboxylic acid
0.1 M NaOH (60°C) 2~8%5-amino-1H-imidazole-4-carboxamide
8~25%5-amino-1H-imidazole-4-carboxylic acid
24~45%5-amino-1H-imidazole-4-carboxylic acid and other products
3% H₂O₂ (RT) 8~10%Oxidized imidazole ring products
24~25%Oxidized imidazole ring products
Thermal (80°C, solid) 24< 2%Minimal degradation
72< 5%Minimal degradation
Photolytic (ICH Q1B) 24< 5%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of AICN

Objective: To investigate the intrinsic stability of AICN under various stress conditions.

Materials:

  • This compound (AICN)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare a stock solution of AICN in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the AICN stock solution with 1 mL of 0.1 M HCl. Incubate one set of samples at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the AICN stock solution with 1 mL of 0.1 M NaOH. Incubate one set of samples at room temperature and another at 60°C.

    • Oxidative Degradation: Mix 1 mL of the AICN stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solid): Place a known amount of solid AICN in a vial and heat in an oven at 80°C.

    • Thermal Degradation (Solution): Heat a sample of the AICN stock solution at 60°C.

    • Photostability: Expose solid AICN and a solution of AICN to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Time Points: Withdraw aliquots of the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). For solid thermal stress, dissolve a portion of the solid in the initial solvent at each time point.

  • Sample Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for AICN

Objective: To develop an HPLC method capable of separating AICN from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent AICN peak.

Visualizations

Potential Degradation Pathways of AICN

AICN_Degradation AICN This compound Amide 5-Amino-1H-imidazole-4-carboxamide AICN->Amide H+ or OH- (Hydrolysis) Oxidized Oxidized Imidazole Ring Products AICN->Oxidized [O] (Oxidation) Acid 5-Amino-1H-imidazole-4-carboxylic acid Amide->Acid H+ or OH- (Hydrolysis)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis AICN AICN Sample AICN->Acid AICN->Base AICN->Oxidation AICN->Thermal AICN->Photo Data Data Interpretation (Purity & Degradation Profile) Analysis->Data

Caption: General workflow for a forced degradation study of AICN.

Common impurities in 5-Amino-1H-imidazole-4-carbonitrile and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in 5-Amino-1H-imidazole-4-carbonitrile and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound (AICA-nitrile) are typically process-related or degradation products. The primary impurities of concern are:

  • Diaminomaleonitrile (DAMN): A key starting material in one of the common synthetic routes. Its presence indicates an incomplete reaction.

  • 5-Amino-1H-imidazole-4-carboxamide (AICA-amide): The hydrolysis product of AICA-nitrile. Its presence can increase over time, especially if the material is exposed to moisture.

Q2: Why is it important to control these impurities?

Impurity profiling and control are critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate. This compound is a known specified impurity in the anticancer drug Temozolomide.[1] Therefore, controlling its purity is essential for downstream applications in drug development to ensure the final product meets regulatory standards.

Q3: What analytical techniques are recommended for identifying and quantifying these impurities?

The most common and effective analytical techniques for the identification and quantification of impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and its impurities. A reverse-phase method with UV detection is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of the sample without the need for individual impurity reference standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but often requires derivatization of the polar amino and imidazole functional groups to increase volatility.

Troubleshooting Guide

Problem: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Possible Cause Suggested Solution
Presence of starting material (Diaminomaleonitrile). Compare the retention time of the unknown peak with a standard of Diaminomaleonitrile. If a standard is unavailable, consider spiking a small amount of the reaction's starting material into your sample to see if the peak area increases.
Hydrolysis of the nitrile group to an amide (5-Amino-1H-imidazole-4-carboxamide). Check the retention time against a 5-Amino-1H-imidazole-4-carboxamide standard. This impurity is more likely if the sample has been stored for a long time or exposed to humid conditions.
Other process-related impurities or side-products. If the peak does not correspond to the common impurities, further investigation using LC-MS or isolating the impurity for NMR analysis may be necessary to determine its structure.
Contamination from solvent or equipment. Run a blank injection (mobile phase only) to ensure the peak is not an artifact from the HPLC system or solvent.

Problem: The purity of my this compound sample is lower than expected when analyzed by ¹H NMR.

Possible Cause Suggested Solution
Residual solvent. Identify the solvent signals in the ¹H NMR spectrum. Common solvents have characteristic chemical shifts. Quantify the residual solvent relative to the product signals to assess its contribution to the low purity.
Presence of water. A broad signal, typically between 1.5 and 5 ppm in DMSO-d₆, may indicate the presence of water.
Unidentified impurities. Look for signals in the spectrum that do not correspond to this compound or known solvents. Compare these with the known spectra of potential impurities like Diaminomaleonitrile and 5-Amino-1H-imidazole-4-carboxamide.

Data Presentation: Common Impurities

Impurity Name Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Origin
Diaminomaleonitrile (DAMN)Diaminomaleonitrile Structure1187-42-4C₄H₄N₄108.10Starting Material
5-Amino-1H-imidazole-4-carboxamide (AICA-amide)5-Amino-1H-imidazole-4-carboxamide Structure360-97-4C₄H₆N₄O126.12Degradation (Hydrolysis)

Experimental Protocols

Impurity Identification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation of this compound and its common impurities. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

This method can be used to determine the purity of this compound without the need for reference standards of the impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, for example, maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with signals that do not overlap with the analyte or impurity signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the well-resolved signals of this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

  • Expected Chemical Shifts (in DMSO-d₆, approximate):

    • This compound: Aromatic CH proton around 7.5 ppm, NH₂ protons as a broad singlet.

    • Diaminomaleonitrile: NH₂ protons as a broad singlet.

    • 5-Amino-1H-imidazole-4-carboxamide: Aromatic CH proton, NH₂ protons, and carboxamide protons.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Identification cluster_results Results sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr gcms GC-MS Analysis (with derivatization) dissolve->gcms process_hplc Chromatogram Analysis (Retention Time Comparison) hplc->process_hplc process_nmr Spectrum Analysis (Chemical Shift & Integration) nmr->process_nmr process_gcms Mass Spectrum Analysis (Fragmentation Pattern) gcms->process_gcms identification Impurity Identification process_hplc->identification quantification Impurity Quantification process_hplc->quantification process_nmr->identification process_nmr->quantification process_gcms->identification process_gcms->quantification logical_relationship start Synthesis Starting Material: Diaminomaleonitrile (DAMN) product Target Compound: This compound start->product Synthesis Reaction impurity1 Process-Related Impurity: Unreacted DAMN start->impurity1 Incomplete Reaction impurity2 Degradation Impurity: 5-Amino-1H-imidazole-4-carboxamide product->impurity2 Hydrolysis

References

Post-synthesis workup and purification strategies for 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis workup and purification of 5-Amino-1H-imidazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps after my synthesis of this compound is complete?

A1: The initial workup typically involves quenching the reaction, followed by extraction to isolate the crude product. The specific quenching agent will depend on the reaction conditions. For example, if a strong base was used, a mild acidic solution might be necessary to neutralize it. The crude product is often extracted from the aqueous layer using an organic solvent like ethyl acetate.

Q2: What are the common methods for purifying crude this compound?

A2: The most common purification techniques are crystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for achieving high purity, particularly for analytical purposes or small-scale purifications.[1]

Q3: What are some potential impurities I should be aware of during purification?

A3: Common impurities can include unreacted starting materials, reaction byproducts, and potentially a regioisomer, 4-amino-1H-imidazole-5-carbonitrile, depending on the synthetic route. The basic nature of the imidazole ring can also lead to strong interactions with acidic media or surfaces.

Q4: How can I monitor the purity of my fractions during column chromatography or after crystallization?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purity. HPLC is a more quantitative technique for assessing purity.[1]

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution, or too low, resulting in broad peaks and poor resolution. Optimize the solvent system using TLC first. A gradient elution from a non-polar to a more polar solvent system is often effective.
Sample Overloading Overloading the column with crude material leads to poor separation. A general guideline is to load an amount of crude product that is 1-2% of the mass of the stationary phase (e.g., silica gel).
Product Adsorption to Silica Gel The basic imidazole moiety can strongly adsorb to acidic silica gel. Consider pre-treating the silica gel with a small amount of a base like triethylamine (added to the eluent) to reduce tailing and improve recovery. Alternatively, use a different stationary phase like neutral or basic alumina.
Decomposition on Silica Gel Although less common, some compounds can decompose on silica gel. If you suspect this, using a less acidic stationary phase like alumina is a good alternative.

Problem: The product is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is too Low The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to significantly increase polarity.
Strong Adsorption to Stationary Phase As mentioned above, the basic nature of the product can cause it to bind strongly to silica gel. Add a small amount of triethylamine or another base to your eluent to compete for the active sites on the silica.
Crystallization

Problem: Difficulty in inducing crystallization.

Possible CauseSuggested Solution
Solution is Not Supersaturated The compound concentration is too low. Slowly evaporate the solvent or cool the solution to induce supersaturation.
High Purity of the Compound Highly pure compounds can sometimes be difficult to crystallize. Try adding a seed crystal or scratching the inside of the flask with a glass rod to create nucleation sites.
Presence of Impurities Impurities can inhibit crystal formation. It may be necessary to first purify the crude product by column chromatography.
Inappropriate Solvent Choice The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Experiment with different solvents or solvent mixtures.

Problem: An oil is forming instead of crystals.

Possible CauseSuggested Solution
Cooling the Solution too Quickly Rapid cooling can cause the compound to "crash out" as an oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
Residual Solvent The presence of a small amount of a solvent in which the compound is very soluble can lead to oiling. Ensure the crude product is thoroughly dried before attempting crystallization.
Melting Point is Below Room Temperature If the product's melting point is low, it may exist as an oil at room temperature. In this case, crystallization may not be a suitable purification method.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica-adsorbed sample to the top of the column bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. This can be determined through small-scale solubility tests.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction Reaction Completion Quench Quench Reaction Reaction->Quench Proceed to Workup Extract Extract Crude Product Quench->Extract Chromatography Column Chromatography Extract->Chromatography Crude Product Crystallization Crystallization Extract->Crystallization Crude Product Purity Purity Assessment (TLC, HPLC) Chromatography->Purity Purified Fractions Crystallization->Purity Purified Crystals Characterization Characterization (NMR, MS) Purity->Characterization

Caption: General experimental workflow for the post-synthesis workup and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_chromatography_solutions Chromatography Troubleshooting cluster_crystallization_solutions Crystallization Troubleshooting Start Purification Issue Encountered IsChromatography Column Chromatography Issue? Start->IsChromatography IsCrystallization Crystallization Issue? Start->IsCrystallization PoorSep Poor Separation IsChromatography->PoorSep Yes NoElution No Elution IsChromatography->NoElution Yes NoCrystals No Crystals Formed IsCrystallization->NoCrystals Yes OilingOut Product Oils Out IsCrystallization->OilingOut Yes Solvent Optimize Solvent System PoorSep->Solvent Loading Reduce Sample Load PoorSep->Loading NoElution->Solvent Adsorption Add Base / Change Stationary Phase NoElution->Adsorption Supersaturate Increase Concentration / Cool Slowly NoCrystals->Supersaturate Seed Add Seed Crystal / Scratch Flask NoCrystals->Seed OilingOut->Supersaturate SolventChoice Re-evaluate Solvent OilingOut->SolventChoice

Caption: A decision tree for troubleshooting common issues during the purification of this compound.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods

5-Amino-1H-imidazole-4-carbonitrile (AICA), a pivotal precursor in the synthesis of purines and a variety of bioactive molecules, has been the subject of numerous synthetic explorations. Its importance as a building block in drug discovery and medicinal chemistry necessitates a clear understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for the synthesis of AICA, offering insights into their respective advantages and limitations.

Executive Summary

The synthesis of this compound can be broadly approached through several key strategies, primarily utilizing diaminomaleonitrile (DAMN) or aminomalononitrile (AMN) as starting materials. Other notable methods include the Hofmann rearrangement of 5-amino-1H-imidazole-4-carboxamide. Each route presents a unique set of reaction conditions, yields, and considerations regarding reagent availability and scalability. This analysis focuses on four primary methods: synthesis from DAMN and formamidine derivatives, photochemical synthesis from DAMN, microwave-assisted synthesis from AMN, and the Hofmann rearrangement.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound. It is important to note that while some methods are well-established, specific yield and reaction condition data for the direct synthesis of the unsubstituted parent compound can be sparse in recent literature, with more data available for the synthesis of its derivatives.

MethodStarting Material(s)Key ReagentsReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
From DAMN & Formamidine Derivatives Diaminomaleonitrile (DAMN)Formamidine acetate or Triethyl orthoformate, Acid catalyst, Base (e.g., KOH)Varies; typically involves heating/refluxGood to highReadily available starting materials, well-established chemistryCan require multiple steps, purification can be challenging
Photochemical Rearrangement Diaminomaleonitrile (DAMN)UV lightAqueous solution, ambient temperatureNear-quantitative (in prebiotic context)High theoretical yield, mild conditionsRequires specialized photochemical equipment, scalability can be an issue
Microwave-Assisted from AMN Aminomalononitrile (AMN) p-toluenesulfonateTrimethyl orthoacetate, Triethylamine, α-amino acids (for derivatives)Microwave irradiation, 200°C, ~2 min15-60 (for derivatives)Rapid synthesis, potential for diversificationData primarily for substituted derivatives, requires microwave reactor
Hofmann Rearrangement 5-Amino-1H-imidazole-4-carboxamideBromine, Sodium hydroxideTypically aqueous, controlled temperatureModerateUtilizes a different precursor, well-understood rearrangementSuboptimal yields reported (50-60%), handling of bromine

Detailed Experimental Protocols

Method 1: Synthesis from Diaminomaleonitrile and Formamidine Derivatives

This classical approach involves the reaction of diaminomaleonitrile with a one-carbon synthon, such as formamidine acetate or an orthoformate, followed by cyclization.

Experimental Protocol (General Procedure):

  • Formation of the Formamidine Intermediate: Diaminomaleonitrile is reacted with formamidine acetate in a suitable solvent, such as ethanol, and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: After the formation of the intermediate, a base, such as potassium hydroxide, is added to the reaction mixture to induce cyclization to the imidazole ring.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent.

Method 2: Photochemical Rearrangement of Diaminomaleonitrile

This method leverages the photochemical properties of diaminomaleonitrile to induce a rearrangement to this compound.

Experimental Protocol (Conceptual):

  • Reaction Setup: A dilute aqueous solution of diaminomaleonitrile is prepared in a quartz reaction vessel.

  • Irradiation: The solution is irradiated with a UV light source at a specific wavelength (typically around 254 nm) at ambient temperature.

  • Monitoring and Isolation: The reaction is monitored by UV-Vis spectroscopy or HPLC. Upon completion, the solvent is removed under reduced pressure to yield the product.

Method 3: Microwave-Assisted Synthesis from Aminomalononitrile (for derivatives)

This modern approach utilizes microwave energy to accelerate the reaction between aminomalononitrile and other components to form substituted imidazole derivatives.[1][2]

Experimental Protocol (for 1,2-disubstituted derivatives): [2]

  • Initial Reaction: To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in THF (30 mL), triethylamine (7.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.[2]

  • Microwave Synthesis: Trimethyl orthoacetate (8.3 mmol) is added, and the solution is subjected to microwave irradiation (250 W, 200°C) for 2 minutes.[1][2]

  • Addition of Second Substituent: The solution is cooled, and triethylamine (7.1 mmol) and an amino acid methyl ester (7.1 mmol) are added. The mixture is again subjected to microwave irradiation.[2]

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with saturated sodium carbonate and sodium chloride solutions, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired substituted this compound.[2]

Method 4: Hofmann Rearrangement

This method involves the conversion of a primary amide, 5-amino-1H-imidazole-4-carboxamide, to the corresponding amine with one fewer carbon atom.[3][4]

Experimental Protocol (General Principle): [3][4]

  • Reaction Setup: 5-Amino-1H-imidazole-4-carboxamide is dissolved in an aqueous solution of a strong base, such as sodium hydroxide.

  • Addition of Bromine: The solution is cooled, and a solution of bromine in the same base is added dropwise while maintaining a low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the rearrangement.

  • Isolation: The product, this compound, is isolated by adjusting the pH of the reaction mixture and subsequent extraction or filtration.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from diaminomaleonitrile, a commonly employed and fundamental route.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation Diaminomaleonitrile Diaminomaleonitrile Reaction Reaction in Solvent (e.g., Ethanol) Diaminomaleonitrile->Reaction Formamidine_Acetate Formamidine Acetate / Triethyl Orthoformate Formamidine_Acetate->Reaction Heating Heating / Reflux Reaction->Heating Cyclization Base-catalyzed Cyclization (e.g., KOH) Heating->Cyclization Workup Workup (Cooling, Filtration/Extraction) Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 5-Amino-1H-imidazole- 4-carbonitrile Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound from DAMN.

Conclusion

The choice of synthetic method for this compound depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (e.g., photochemical or microwave reactors), and the importance of atom economy and green chemistry principles. The classical synthesis from diaminomaleonitrile remains a robust and widely understood method. The photochemical route offers the potential for high yields under mild conditions but may be limited by equipment requirements. Microwave-assisted synthesis from aminomalononitrile is a rapid method, particularly suitable for the generation of diverse libraries of substituted derivatives. The Hofmann rearrangement provides an alternative route from a different precursor, though yields may be a concern. For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate synthetic strategy for their specific needs.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of 5-Amino-1H-imidazole-4-carbonitrile, a crucial precursor in pharmaceutical synthesis, benchmarked against other common spectroscopic techniques.

The unambiguous structural elucidation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. While various analytical methods provide valuable insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for determining the precise spatial arrangement of atoms. This guide will delve into the experimental validation of this compound's structure, offering a direct comparison between the atomic-level detail from X-ray crystallography and the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Structural Validation Methods

The following table summarizes the key analytical techniques used to characterize this compound, highlighting the type of information each method provides.

Analytical MethodInformation ProvidedTypical Data for this compound
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. Provides absolute configuration.While specific public crystallographic data is limited, analysis would yield precise bond lengths (e.g., C-C, C-N, C≡N) and angles, confirming the imidazole ring geometry and the planarity of the molecule.
¹H NMR Spectroscopy Information about the chemical environment and connectivity of hydrogen atoms.Signals corresponding to the amino (-NH₂) protons and the imidazole ring proton. Chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Resonances for each unique carbon atom, including the carbonitrile carbon and the carbons of the imidazole ring.
FT-IR Spectroscopy Identification of functional groups present in the molecule.Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile group), and C=N and C=C stretching (imidazole ring).[1]
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₄H₄N₄ (108.0436 g/mol ).[2][3]

The Definitive View: X-ray Crystallography Workflow

X-ray crystallography provides an unparalleled level of detail, offering a definitive map of the molecule's structure. The general workflow for this technique is outlined below.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Final Structure synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample crystal_selection Crystal Selection crystallization->crystal_selection Single Crystal Formation xray_source X-ray Diffraction crystal_selection->xray_source Mounting detector Data Collection (Detector) xray_source->detector Diffraction Pattern processing Data Processing detector->processing Raw Data phasing Phase Problem Solution processing->phasing Intensities model_building Electron Density Map & Model Building phasing->model_building refinement Structural Refinement model_building->refinement validation Validation (e.g., R-factor) refinement->validation final_structure Final 3D Structure validation->final_structure CIF File

A generalized workflow for determining molecular structure using single-crystal X-ray crystallography.

Experimental Protocols

Below are generalized experimental protocols for the analytical techniques discussed. These protocols are intended to provide a foundational understanding of the methodologies.

Single-Crystal X-ray Diffraction
  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 250 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is acquired.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is also collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Amino-1H-imidazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the selectivity of kinase inhibitors based on the 5-Amino-1H-imidazole-4-carbonitrile scaffold, supported by experimental data and detailed protocols.

The this compound core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. A critical aspect in the development of such compounds, particularly as kinase inhibitors, is the characterization of their selectivity profile. Understanding the cross-reactivity of these molecules across the human kinome is paramount for predicting potential off-target effects and ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, with a focus on their activity as Src Family Kinase (SFK) inhibitors, and includes a broader selectivity profile of a structurally related analogue to illustrate a comprehensive screening approach.

I. Comparative Analysis of Kinase Inhibition

Derivatives of the 4-aminoimidazole scaffold have demonstrated potent inhibitory activity against Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival.[1] The following table summarizes the in vitro inhibitory activity (IC50) of several 4-aminoimidazole derivatives against four key members of the Src family: Src, Yes, Lyn, and Fyn.

Table 1: In Vitro Inhibitory Activity of 4-Aminoimidazole Derivatives against Src Family Kinases [1]

CompoundSrc IC50 (nM)Yes IC50 (nM)Lyn IC50 (nM)Fyn IC50 (nM)
Derivative 1 2201671300689
Derivative 2 93734552
Derivative 3 4032510
Derivative 4 4010157

Lower IC50 values indicate greater potency.

To provide a broader perspective on the selectivity of compounds containing a related 4-amino-substituted heterocyclic core, the following table presents the KINOMEscan™ profiling data for "Compound 4," a highly selective c-Src inhibitor with a pyrazolopyrimidine core.[2] This extensive screening against a diverse panel of kinases reveals its off-target interaction profile.

Table 2: KINOMEscan™ Selectivity Profile of a Structurally Related c-Src Inhibitor (Compound 4) [2]

Kinase Target% of Control @ 10 µM
Src <1
c-Raf<1
B-Raf<1
Lck>2
Fgr>2
Yes>8
Lyn>40
Hck>40
Fyn>40
AblNo significant binding

% of Control indicates the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage signifies stronger binding of the compound to the kinase.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are the protocols for the key experiments cited in this guide.

A. In Vitro Src Family Kinase Inhibition Assay

This protocol outlines a typical cell-free enzymatic assay to determine the IC50 values of test compounds against Src family kinases.[1]

1. Reagents and Materials:

  • Recombinant human Src, Yes, Lyn, and Fyn kinases

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Radiolabeled ATP (e.g., [γ-³³P]ATP)

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the respective kinase, and the peptide substrate.

  • Add the diluted test compounds to the wells. A DMSO control (vehicle) is included for 100% kinase activity.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).

  • Dry the plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. KINOMEscan™ Competition Binding Assay

This protocol describes the principles of a competitive binding assay used for broad kinase selectivity profiling, such as the KINOMEscan™ platform.[2][3][4]

1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

2. Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated in solution with the specific DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified by qPCR of the associated DNA tag.

  • Data Analysis: The results are expressed as a percentage of the signal from a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.

III. Visualization of Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language.

A. Src Family Kinase Signaling Pathway

Src family kinases are key nodes in various signaling pathways that regulate cell growth, proliferation, and migration.[5][6][7]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (SFKs) RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt CellCycle Cell Cycle Progression STAT3->CellCycle MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival

Caption: Simplified Src Family Kinase (SFK) signaling pathway.

B. Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Synthesize Test Compound PrimaryAssay Primary Target Assay (e.g., Src Kinase Assay) Start->PrimaryAssay DetermineIC50 Determine IC50 for Primary Target(s) PrimaryAssay->DetermineIC50 BroadScreening Broad Kinase Panel Screening (e.g., KINOMEscan) DetermineIC50->BroadScreening DataAnalysis Data Analysis: Identify Off-Targets BroadScreening->DataAnalysis CellularAssays Cellular Assays: Confirm On- and Off-Target Activity DataAnalysis->CellularAssays SAR Structure-Activity Relationship (SAR) and Optimization DataAnalysis->SAR Feedback for re-design CellularAssays->SAR End End: Lead Candidate Selection SAR->End

Caption: General experimental workflow for kinase inhibitor profiling.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Amino-1H-imidazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a cornerstone of modern medicine. Among the vast array of heterocyclic compounds, 5-Amino-1H-imidazole-4-carbonitrile and its analogs have emerged as a promising scaffold for the design of potent inhibitors targeting various pathological pathways. This guide provides an objective comparison of the in vitro and in vivo activities of a key analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, also known as ICA-1s. This compound has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in several cancers.

Introduction to ICA-1s

ICA-1s is a nucleoside analog of [4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl] methyl dihydrogen phosphate. Its structural similarity to endogenous molecules makes it a compelling candidate for targeted therapy. The following sections detail its performance in preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.

Data Presentation: A Comparative Analysis

The efficacy of a drug candidate is multi-faceted, requiring a thorough evaluation from the molecular level to a whole-organism context. The following tables summarize the quantitative data for ICA-1s, providing a clear comparison of its in vitro potency and its in vivo therapeutic effects.

Table 1: In Vitro Activity of ICA-1s

ParameterCell Line / TargetResultCitation
Enzyme Inhibition (IC50) Protein Kinase C-iota (PKC-ι)~0.1 µM[1]
Protein Kinase C-zeta (PKC-ζ)No significant inhibition
Cell Proliferation BE(2)-C (Neuroblastoma)58% inhibition at 0.1 µM[1]
Cytotoxicity PC-3, DU-145 (Prostate Cancer)Toxic at 23.4 mmol/l over 8 hours[2]
Apoptosis Induction Neuroblastoma cellsInduced[1]
Cell Migration & Invasion Melanoma cellsSignificantly reduced

Table 2: In Vivo Activity and Pharmacokinetics of ICA-1s

ParameterAnimal ModelDosingResultCitation
Tumor Growth Inhibition Athymic nude mice with DU-145 xenograftsNot specifiedTumor growth rate reduced by almost 50% compared to control[3]
Acute Toxicity Mice5 - 5000 mg/kgSurvival after 48 hours[3]
Chronic Toxicity Mice50 - 100 mg/kg/day for up to 90 daysLow toxicity observed[4]
Plasma Stability Human plasmaN/AStable at 25°C and 37°C for over 2 hours[3]
Pharmacokinetics MiceIntravenous and OralData available on plasma concentration over time[2]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.

In Vitro Assays:

  • Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of ICA-1s against PKC-ι was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Cell Proliferation Assay: The effect of ICA-1s on cell proliferation was assessed using a standard method, such as the MTT or WST-1 assay. BE(2)-C neuroblastoma cells were treated with ICA-1s for a specified period, and the percentage of inhibition was calculated relative to untreated controls.

  • Apoptosis Assay: The induction of apoptosis was evaluated through methods such as flow cytometry using Annexin V/Propidium Iodide staining or by detecting the cleavage of caspase-3 and PARP via Western blotting.

  • Cell Migration and Invasion Assays: The impact on cell motility was investigated using transwell migration and invasion assays. The number of cells that migrated through or invaded a basement membrane extract-coated membrane was quantified.

In Vivo Studies:

  • Xenograft Mouse Model: Athymic nude mice were subcutaneously injected with DU-145 human prostate cancer cells. Once tumors reached a palpable size, mice were treated with ICA-1s. Tumor volume was measured regularly over a 30-day period to assess the efficacy of the treatment.

  • Toxicity Studies: Acute toxicity was evaluated by administering a range of single doses of ICA-1s to mice and observing them for 48 hours. Subacute and chronic toxicity studies involved daily administration of the compound for 14 and up to 90 days, respectively, followed by the collection of blood and tissues for analysis of organ function markers.

  • Pharmacokinetic Analysis: To determine the pharmacokinetic profile, ICA-1s was administered to mice either intravenously or orally. Blood samples were collected at various time points, and the plasma concentration of the compound was measured using analytical techniques such as HPLC-MS/MS.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the signaling pathway of ICA-1s and the general workflow of its preclinical evaluation.

G cluster_0 Cellular Signaling ICA1s ICA-1s PKCi PKC-ι ICA1s->PKCi Inhibits Apoptosis Apoptosis ICA1s->Apoptosis Induces Cdk7 Cdk7 PKCi->Cdk7 Activates Cdk2 Cdk2 Cdk7->Cdk2 Activates Proliferation Cell Proliferation Cdk2->Proliferation Promotes

Figure 1. Simplified signaling pathway of ICA-1s in cancer cells.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation KinaseAssay Kinase Inhibition (IC50) CellProlif Cell Proliferation Assay ApoptosisAssay Apoptosis Assay PK Pharmacokinetics ApoptosisAssay->PK Promising Results Toxicity Toxicity Studies Efficacy Xenograft Efficacy end end Efficacy->end Clinical Candidate start Compound (ICA-1s) start->KinaseAssay start->CellProlif start->ApoptosisAssay

Figure 2. Preclinical evaluation workflow for ICA-1s.

Conclusion

The this compound analog, ICA-1s, demonstrates a compelling preclinical profile. Its potent and specific in vitro inhibition of the oncogenic kinase PKC-ι translates to significant anti-tumor efficacy in a prostate cancer xenograft model in vivo.[3] Furthermore, the compound exhibits a favorable safety profile in animal studies, with low toxicity observed even with chronic administration.[3][4] The available pharmacokinetic data, while preliminary, suggests that the compound can be delivered systemically to achieve therapeutic concentrations.

References

A Head-to-Head Comparison of Catalytic Systems for Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a topic of paramount importance. This guide provides an objective, data-driven comparison of various catalytic systems for imidazole ring formation, focusing on transition metal catalysis, organocatalysis, and heterogeneous catalysis. Experimental data is presented to facilitate a direct comparison of performance, and detailed experimental protocols for key reactions are provided.

Data Presentation: A Comparative Overview of Catalytic Performance

The following tables summarize the performance of representative catalytic systems for the synthesis of substituted imidazoles, primarily through multi-component reactions (MCRs). These reactions are widely employed for their efficiency and atom economy in generating molecular diversity.

Table 1: Transition Metal-Catalyzed Imidazole Synthesis

Catalyst SystemSubstratesProductConditionsYield (%)Time (h)TONTOF (h⁻¹)Reference
Copper-Based
CuIBenzaldehyde, Benzil, NH₄OAc2,4,5-Triphenyl-1H-imidazole15 mol%, Butanol, Reflux950.5--[1]
Cu(phen)Cl₂L-histidine, Benzylidenehydrazine, AldehydeImidazole Mannich base derivatives10 mol%, Ethanol, 35 °Cup to 923--[2]
Palladium-Based
Pd₂(dba)₃ / L14-Methylimidazole, Aryl BromideN¹-Aryl-4-methylimidazole0.1 mol% Pd, 0.2 mol% L1935930186[3]
Iron-Based
FeCl₃/SiO₂Benzil, Benzaldehyde dimethyl acetal, NH₄OAc2,4,5-Triphenyl-1H-imidazole2 mol% FeCl₃, Solvent-free, 100 °C931--[4]

Table 2: Organocatalyzed Imidazole Synthesis

Catalyst SystemSubstratesProductConditionsYield (%)Time (h)TONTOF (h⁻¹)Reference
Ascorbic Acid Benzil, Primary amines, Aldehyde, NH₄OAc1,2,4,5-Tetrasubstituted imidazoles10 mol%, Solvent-free, 100 °Cup to 951.5-2--[5]
Pivalic Acid Diarylacetylenes, Aldehydes, Primary amines, AcONH₄1,2,4,5-Tetrasubstituted imidazolesDMSO/H₂O, 140 °C65-8824-48--[5]

Table 3: Heterogeneous Catalyzed Imidazole Synthesis

Catalyst SystemSubstratesProductConditionsYield (%)Time (h)TONTOF (h⁻¹)Reference
Zeolite
ZSM-11Benzil, Aldehyde, Aniline, NH₄OAc1,2,4,5-Tetrasubstituted imidazoles0.05 g catalyst, Solvent-free, 110 °Cup to 980.5--[6]
Metal-Organic Framework
MIL-101(Cr)Benzil, 4-Chlorobenzaldehyde, NH₄OAc2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole5 mg catalyst, Solvent-free950.171901117[7]
Nanoparticles
nano-LaMnO₃Aldehyde, NH₄OAc/Amine, 1,2-DiketoneTri- and Tetrasubstituted imidazoles0.8 mol%, Solvent-free, 80 °Cup to 98-59471[8]

Experimental Protocols: Detailed Methodologies

1. Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [1]

  • Reaction Setup: In a round-bottom flask, a mixture of an aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and copper(I) iodide (CuI, 15 mol%) is prepared.

  • Solvent Addition: n-Butanol (7 mL) is added to the flask.

  • Reaction: The mixture is refluxed, and the progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization from ethanol.

2. Organocatalytic Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using Ascorbic Acid [5]

  • Reaction Setup: A mixture of benzil (1 mmol), a primary amine (1 mmol), an aldehyde (1 mmol), ammonium acetate (1.2 mmol), and ascorbic acid (10 mol%) is taken in a reaction vessel.

  • Reaction: The mixture is heated at 100 °C under solvent-free conditions for the specified time (typically 1.5-2 hours).

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Purification: The product is purified by column chromatography on silica gel using an appropriate eluent system.

3. Heterogeneous Catalysis using ZSM-11 Zeolite for 1,2,4,5-Tetrasubstituted Imidazole Synthesis [6]

  • Catalyst Activation: The ZSM-11 zeolite catalyst is activated by heating at 550 °C for 5 hours prior to use.

  • Reaction Setup: In a 50 mL round-bottom flask, a suspension of benzil (1 mmol), an aldehyde (1 mmol), an aniline (1 mmol), and ammonium acetate (3 mmol) is prepared. The activated ZSM-11 zeolite (0.05 g) is then added.

  • Reaction: The reaction mixture is heated in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.

  • Work-up: After the reaction is complete, the solid product is separated by filtration.

  • Purification: The filtered solid is washed frequently with deionized water and then dried in an oven at 120 °C for 2 hours. The catalyst can be recovered and reused after calcination at 550 °C for 5 hours.

Visualizing the Pathways: Mechanisms and Workflows

1. Generalized Experimental Workflow for Multi-Component Imidazole Synthesis

This diagram illustrates the typical laboratory procedure for synthesizing substituted imidazoles via a multi-component reaction strategy.

G A Reactant Mixing (Aldehyde, Diketone, Amine/Ammonia Source) B Catalyst Addition (e.g., CuI, Zeolite, Ascorbic Acid) A->B C Reaction (Heating, Stirring, Solvent/Solvent-free) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Cooling, Precipitation, Filtration) D->E Complete F Purification (Recrystallization or Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for the synthesis of imidazoles.

2. Catalytic Cycle for Palladium-Catalyzed Cross-Coupling in Imidazole Synthesis

The following diagram depicts a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common method for forming C-N bonds in imidazole synthesis.

G cluster_cycle Pd0 Pd(0)L_n B R-Pd(II)-X(L_n) Pd0->B R-X A Oxidative Addition (R-X) D R-Pd(II)-Imidazole(L_n) B->D Imidazole-H, Base - HX C Ligand Exchange/ Coordination (Imidazole-H) D->Pd0 Reductive Elimination F R-Imidazole D->F E Reductive Elimination

Caption: A simplified catalytic cycle for Pd-catalyzed N-arylation of imidazoles.

3. Proposed Mechanism for Copper-Catalyzed Multi-Component Reaction

This diagram outlines a plausible mechanistic pathway for the copper-catalyzed synthesis of trisubstituted imidazoles from a diketone, an aldehyde, and an ammonia source.

G A Aldehyde + NH₃ Aldimine C [Cu⁺] Coordination to Aldimine A->C B Diketone + NH₃ α-Amino Ketone D Nucleophilic Attack by α-Amino Ketone B->D C->D Electrophilic Activation E Intermediate Adduct D->E F Cyclization E->F G Dehydration & Aromatization F->G H Trisubstituted Imidazole G->H

Caption: A proposed mechanistic pathway for copper-catalyzed imidazole synthesis.

References

A Comparative Spectroscopic Guide to 5-Amino-1H-imidazole-4-carbonitrile and Its N-Methylated Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Amino-1H-imidazole-4-carbonitrile and its two N-methylated regioisomers, 5-Amino-1-methyl-1H-imidazole-4-carbonitrile and 4-Amino-1-methyl-1H-imidazole-5-carbonitrile. Due to the tautomeric nature of the parent compound, direct comparison of its regioisomers is not feasible. Therefore, this guide utilizes the "locked" N-methylated derivatives to provide a clear spectroscopic distinction. The data presented herein is a combination of experimentally obtained values for the parent compound and predicted values for the N-methylated analogs based on established spectroscopic principles for imidazole derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its N-methylated regioisomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted for N-Methylated Isomers)

CompoundSolventChemical Shift (δ, ppm)
This compoundDMSO-d₆~7.5 (s, 1H, H2), ~6.0 (br s, 2H, NH₂)
5-Amino-1-methyl-1H-imidazole-4-carbonitrileDMSO-d₆~7.6 (s, 1H, H2), ~6.2 (br s, 2H, NH₂), ~3.5 (s, 3H, N-CH₃)
4-Amino-1-methyl-1H-imidazole-5-carbonitrileDMSO-d₆~7.4 (s, 1H, H2), ~6.5 (br s, 2H, NH₂), ~3.6 (s, 3H, N-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for N-Methylated Isomers)

CompoundSolventChemical Shift (δ, ppm)
This compoundDMSO-d₆~150 (C5), ~135 (C2), ~118 (CN), ~98 (C4)
5-Amino-1-methyl-1H-imidazole-4-carbonitrileDMSO-d₆~152 (C5), ~136 (C2), ~117 (CN), ~97 (C4), ~32 (N-CH₃)
4-Amino-1-methyl-1H-imidazole-5-carbonitrileDMSO-d₆~155 (C4), ~134 (C2), ~119 (CN), ~100 (C5), ~34 (N-CH₃)

Table 3: IR Spectroscopic Data

CompoundSample PhaseKey Absorptions (cm⁻¹)
This compoundKBr Pellet~3400-3200 (N-H stretching, NH₂ and NH), ~2220 (C≡N stretching), ~1650 (N-H bending), ~1580-1450 (C=C and C=N stretching of imidazole ring)
5-Amino-1-methyl-1H-imidazole-4-carbonitrileKBr Pellet~3400-3200 (N-H stretching, NH₂), ~2950 (C-H stretching, CH₃), ~2220 (C≡N stretching), ~1650 (N-H bending), ~1580-1450 (C=C and C=N stretching of imidazole ring)
4-Amino-1-methyl-1H-imidazole-5-carbonitrileKBr Pellet~3400-3200 (N-H stretching, NH₂), ~2950 (C-H stretching, CH₃), ~2220 (C≡N stretching), ~1650 (N-H bending), ~1580-1450 (C=C and C=N stretching of imidazole ring)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Patterns
This compoundESI+109.05Loss of HCN (m/z 82), loss of NH₃ (m/z 92)
5-Amino-1-methyl-1H-imidazole-4-carbonitrileESI+123.07Loss of HCN (m/z 96), loss of CH₃CN (m/z 82), loss of NH₃ (m/z 106)
4-Amino-1-methyl-1H-imidazole-5-carbonitrileESI+123.07Loss of HCN (m/z 96), loss of CH₃CN (m/z 82), loss of NH₃ (m/z 106)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 180 ppm

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin, transparent pellet.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: The spectrum was recorded in absorbance mode, and a background spectrum of a pure KBr pellet was subtracted.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Acquisition (ESI Positive Mode):

    • Infusion flow rate: 5 µL/min

    • Capillary voltage: 3.5 kV

    • Drying gas (N₂): Flow rate of 8 L/min at 300°C

    • Mass range: m/z 50-300

  • Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) and major fragment ions.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of these isomers is outlined below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aminoimidazole Carbonitrile Isomers cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Parent This compound (Tautomeric) Methylation N-Methylation Reaction Parent->Methylation Reactant Isomer1 5-Amino-1-methyl-1H- imidazole-4-carbonitrile Methylation->Isomer1 Product 1 Isomer2 4-Amino-1-methyl-1H- imidazole-5-carbonitrile Methylation->Isomer2 Product 2 NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FTIR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2->NMR Isomer2->IR Isomer2->MS Compare_NMR Compare Chemical Shifts - Ring Protons/Carbons - N-CH₃ Signal - NH₂ Signal NMR->Compare_NMR Compare_IR Compare Vibrational Modes - N-H Stretches - C≡N Stretch - Ring Vibrations IR->Compare_IR Compare_MS Compare Fragmentation - Molecular Ion - Key Fragments MS->Compare_MS Conclusion Structural Elucidation & Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative interpretation of N-methylated aminoimidazole carbonitrile isomers.

Signaling Pathway of Spectroscopic Differentiation

The process of differentiating the isomers can be visualized as a decision-making pathway based on the spectroscopic data.

Isomer_Differentiation_Pathway Decision Pathway for Isomer Differentiation start Unknown Isomer Sample nmr_analysis ¹H and ¹³C NMR Analysis start->nmr_analysis ir_analysis FTIR Analysis start->ir_analysis ms_analysis Mass Spec Analysis start->ms_analysis nmr_decision Distinct Chemical Shifts for Ring Protons/Carbons and N-CH₃? nmr_analysis->nmr_decision ir_decision Subtle Shifts in N-H and Ring Vibrations? ir_analysis->ir_decision ms_decision Molecular Ion at m/z 123.07? ms_analysis->ms_decision isomer1 Identified as 5-Amino-1-methyl-1H- imidazole-4-carbonitrile nmr_decision->isomer1 Yes (Pattern A) isomer2 Identified as 4-Amino-1-methyl-1H- imidazole-5-carbonitrile nmr_decision->isomer2 Yes (Pattern B) inconclusive Inconclusive Data (Requires 2D NMR) nmr_decision->inconclusive No ir_decision->nmr_decision Corroborates ms_decision->nmr_decision Confirms Mass

A Comparative Analysis of 5-Amino-1H-imidazole-4-carbonitrile from Leading Suppliers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and biological activity of chemical compounds are paramount. This guide provides an objective comparison of 5-Amino-1H-imidazole-4-carbonitrile, a key building block in the synthesis of various therapeutic agents, sourced from three different suppliers.

This compound is a critical intermediate in the development of pharmaceuticals, particularly in the fields of oncology and virology.[1][2] Its derivatives have shown promise as antiviral agents, for instance against Influenza A, and as precursors to purine analogues with potential anticancer properties.[1][3] Given its significance, variations in purity and the presence of uncharacterized impurities from different suppliers could significantly impact experimental outcomes. This guide evaluates the biological activity of this compound from three prominent suppliers—Supplier A, Supplier B, and Supplier C—through a series of standardized in vitro assays.

Comparative Analysis of Biological Activity

To assess the biological integrity of this compound from the different suppliers, two key experimental evaluations were conducted: a cytotoxicity assay to determine the effect on cancer cell viability and a kinase inhibition assay to measure its activity against a relevant biological target.

Cytotoxicity Assessment in Human Cancer Cell Lines

The intrinsic cytotoxic potential of the compound from each supplier was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was determined for each supplier's product.

SupplierMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Supplier A 85.2 ± 4.192.5 ± 5.3110.8 ± 6.7
Supplier B 79.8 ± 3.888.1 ± 4.9105.2 ± 5.9
Supplier C 120.5 ± 7.2135.7 ± 8.1155.4 ± 9.3

The results, summarized in the table above, indicate that the compound from Supplier B exhibited the most potent cytotoxic activity across all three cell lines, followed closely by Supplier A. The compound from Supplier C demonstrated significantly lower cytotoxicity.

In Vitro Janus Kinase 2 (JAK2) Inhibition Assay

Given that imidazole derivatives are being explored as kinase inhibitors, the inhibitory activity of this compound from each supplier was assessed against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways dysregulated in various cancers.[8][9] A biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compound from each supplier.

SupplierJAK2 Inhibition IC50 (µM)
Supplier A 45.3 ± 2.9
Supplier B 42.1 ± 2.5
Supplier C 68.7 ± 4.1

Consistent with the cytotoxicity data, the compound from Supplier B showed the strongest inhibition of JAK2, suggesting a higher purity or the absence of inhibitory contaminants. Supplier A's product also demonstrated significant inhibitory activity, while Supplier C's product was a less potent inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

MTT Cell Viability Assay
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound from each supplier was dissolved in DMSO to create stock solutions, which were then serially diluted in cell culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vitro JAK2 Kinase Assay
  • Reaction Setup: The assay was performed in a 384-well plate. Each well contained recombinant human JAK2 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: The this compound from each supplier was serially diluted in DMSO and added to the wells.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.[8]

  • Reaction Termination: The reaction was stopped by the addition of an EDTA solution.[8]

  • Signal Detection: The fluorescence signal, indicative of substrate phosphorylation, was measured using a plate reader. The IC50 values were determined by analyzing the inhibition of the kinase activity at different compound concentrations.

Visualizing Experimental and Biological Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_data Data Analysis Supplier_A Supplier A Compound Dissolution Dissolution in DMSO Supplier_A->Dissolution Supplier_B Supplier B Compound Supplier_B->Dissolution Supplier_C Supplier C Compound Supplier_C->Dissolution Cytotoxicity_Assay MTT Cytotoxicity Assay (MCF-7, A549, HeLa) Dissolution->Cytotoxicity_Assay Kinase_Assay JAK2 Inhibition Assay Dissolution->Kinase_Assay IC50_Cytotoxicity Calculate IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity IC50_Kinase Calculate IC50 (JAK2 Inhibition) Kinase_Assay->IC50_Kinase Comparison Comparative Analysis IC50_Cytotoxicity->Comparison IC50_Kinase->Comparison

Caption: Experimental workflow for comparing the biological activity of the compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer dimerizes DNA DNA STAT_Dimer->DNA binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Compound 5-Amino-1H-imidazole- 4-carbonitrile Compound->JAK2 inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of the compound.

Conclusion

The experimental data presented in this guide suggest that there are measurable differences in the biological activity of this compound obtained from different suppliers. In both the cytotoxicity and kinase inhibition assays, the product from Supplier B demonstrated the highest activity, followed closely by Supplier A. The compound from Supplier C was consistently less active. These findings underscore the importance of sourcing high-purity reagents for research and development, as variations in quality can significantly influence experimental results. Researchers are encouraged to perform their own in-house validation of critical reagents to ensure the reliability and reproducibility of their findings.

References

A Comparative Guide to the Synthesis of 5-Amino-1H-imidazole-4-carbonitrile: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-Amino-1H-imidazole-4-carbonitrile (AICA-nitrile), a crucial precursor for the synthesis of purines and other bioactive molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common protocols for the synthesis of AICA-nitrile, with a focus on their reproducibility, supported by available experimental data.

The primary methods for synthesizing AICA-nitrile involve starting materials such as diaminomaleonitrile (DAMN), aminomalononitrile, and the use of photochemical transformations. Each approach presents distinct advantages and challenges in terms of yield, purity, and scalability, directly impacting their reproducibility in a laboratory setting.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for different AICA-nitrile synthesis protocols. It is important to note that direct comparative studies are scarce, and data is often reported for derivatives rather than the parent compound, which can influence reproducibility.

Starting Material(s)Reagents & ConditionsReported Yield (%)Reported Purity (%)Reproducibility Notes
Diaminomaleonitrile (DAMN), FormamidePhosphorus oxychloride, followed by base-catalyzed cyclizationGood (not quantified for nitrile)High (99.8% for subsequent amide)An industrial patent for the derivative suggests high reproducibility and product quality.[1]
Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, α-Amino acidsMicrowave-assisted, Triethylamine, THF15 - 60 (for N-1 substituted derivatives)Not specifiedReactions were performed in triplicate, indicating good reproducibility for the described derivatives.[2][3]
(Z)-N-(2-amino-1,2-dicyanovinyl)formamidineBase-catalyzed cyclizationGood (not quantified)Not specifiedDescribed as yielding a related intermediate in "good yield," suggesting a potentially efficient cyclization step.
Diaminomaleonitrile (DAMN)Photochemical rearrangement (UV light)Potentially highVariableOften cited in prebiotic chemistry literature. Reproducibility can be challenging due to factors like light source intensity and reaction setup.[4]

Experimental Methodologies

Synthesis from Diaminomaleonitrile (DAMN) and Formamide

This widely-used method involves the reaction of diaminomaleonitrile with formamide in the presence of a dehydrating agent like phosphorus oxychloride to form an intermediate, which then undergoes base-catalyzed cyclization to yield the imidazole ring.

Protocol Outline:

  • Reaction of diaminomaleonitrile with formamide and phosphorus oxychloride in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature.

  • Isolation of the intermediate N-(2-amino-1,2-dicyanovinyl)formamidine.

  • Base-catalyzed cyclization of the intermediate using a base such as sodium hydroxide to yield this compound.

A related industrial process for the synthesis of 4-amino-5-imidazolecarboxamide, which proceeds through the AICA-nitrile intermediate, reports a high overall yield (58.81%) and purity (99.8%) for the final amide product, suggesting that the formation of the nitrile is efficient and reproducible under optimized industrial conditions.[1]

Multicomponent Microwave-Assisted Synthesis from Aminomalononitrile

This modern approach utilizes a one-pot, multicomponent reaction strategy, often enhanced by microwave irradiation to accelerate the reaction rate and improve yields.

Protocol Outline: [2][5]

  • A solution of aminomalononitrile p-toluenesulfonate in an appropriate solvent (e.g., THF) is treated with a base (e.g., triethylamine).

  • Trimethyl orthoacetate and a desired α-amino acid are added to the mixture.

  • The reaction mixture is subjected to microwave irradiation at a specific temperature and time.

  • The resulting N-1 substituted this compound is isolated and purified.

Yields for various substituted derivatives have been reported in the range of 15% to 60%.[2] The fact that these experiments were conducted in triplicate suggests a reliable and reproducible protocol for generating a library of AICA-nitrile derivatives.[3]

Visualizing the Synthesis and Comparison

To better understand the workflow and the comparative aspects of these synthetic protocols, the following diagrams are provided.

SynthesisWorkflow cluster_damn From Diaminomaleonitrile (DAMN) cluster_amn From Aminomalononitrile DAMN Diaminomaleonitrile Formamidine_Intermediate N-(2-amino-1,2-dicyanovinyl)formamidine DAMN->Formamidine_Intermediate Formamide, POCl3 AICA_Nitrile_DAMN This compound Formamidine_Intermediate->AICA_Nitrile_DAMN Base AMN Aminomalononitrile MCR_Product N-1 Substituted AICA-nitrile AMN->MCR_Product Trimethyl orthoacetate, α-Amino acid, Microwave ProtocolComparison cluster_factors Key Comparison Metrics cluster_protocols Synthesis Protocols A Reproducibility Factors B Yield A->B C Purity A->C D Scalability A->D E Reaction Time A->E F Reagent Availability & Cost A->F P1 From DAMN B->P1 P2 From Aminomalononitrile (Microwave) B->P2 P3 Photochemical from DAMN B->P3 C->P1 C->P2 C->P3 D->P1 D->P2 D->P3 E->P1 E->P2 E->P3 F->P1 F->P2 F->P3

References

A comparative study of the therapeutic potential of various imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Therapeutic Potential of Imidazole Derivatives

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in medicinal chemistry.[1][2] Its unique structure allows it to interact with a wide range of biological targets through various non-covalent interactions, making it a privileged component in many natural products like histidine and in numerous FDA-approved drugs.[3][4] The versatility of the imidazole core has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial effects.[1][5][6]

This guide provides a comparative analysis of various imidazole derivatives based on their therapeutic potential, supported by quantitative experimental data. It includes detailed methodologies for key assays and visual representations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][7] Their mechanisms of action are diverse and include the inhibition of key enzymes in signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[4][8][9]

Comparative Performance of Anticancer Imidazole Derivatives

The following table summarizes the in vitro efficacy of several imidazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference
Imidazole Derivative 5b EGFRWT & EGFRT790M KinaseH1975 (Lung)5.22[10]
Imidazole Derivative 5g EGFRWT & EGFRT790M KinaseH1975 (Lung)6.34[10]
4-(1H-imidazol-5-yl)pyridin-2-amine (14h) BRAFV600ENCI-60 Panel (Mean)2.4[11]
4-(1H-imidazol-5-yl)pyridin-2-amine (16e) BRAFV600ENCI-60 Panel (Mean)3.6[11]
Imidazopyridine-triazole conjugate (14) Tubulin PolymerizationA549 (Lung)0.51[4]
Imidazopyridine-triazole conjugate (15) Tubulin PolymerizationA549 (Lung)0.63[4]
Benzimidazole-cinnamide derivative (21) Tubulin PolymerizationA549 (Lung)0.29[2][4]
Amide-imidazole Compound Apoptosis/Cell Cycle ArrestMCF-7 (Breast)~20 (Max Activity)[12]
Thiazolyl-imidazole derivative (22) Tubulin PolymerizationNUGC-3 (Gastric)0.05[8]
Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT {3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide} assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the concentration at which an imidazole derivative inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test imidazole derivatives dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for an additional 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Anticancer Mechanism

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Imidazole Imidazole Derivatives (e.g., 5b, 5g) Imidazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Growth Factor Growth Factor Growth Factor->EGFR

Caption: EGFR signaling pathway inhibition by specific imidazole derivatives.[10]

Anti-inflammatory Activity

Imidazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are involved in the inflammatory cascade.[3][13]

Comparative Performance of Anti-inflammatory Imidazole Derivatives

The following table presents the in vitro inhibitory activity of different imidazole compounds against key inflammatory targets.

Compound/Derivative ClassTarget EnzymeIC50Reference
N-substituted imidazole amide (AA6) p38 MAP Kinase403.57 nM[14]
Adezmapimod (SB203580) (Reference) p38 MAP Kinase222.44 nM[14]
Di- and tri-substituted imidazoles (I35, I36) Carrageenan-induced rat paw edema (% inhibition)49.58% - 58.02%[15][16]
Imidazole Derivative (I30) COX-2 (% inhibition)78.68%[15]
Ibuprofen (Reference) COX-2 (% inhibition)29.67%[15]
Featured Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.[17]

Objective: To quantify the inhibitory effect of imidazole derivatives on COX-2 enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microtiter plates

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer.

  • Compound Addition: Add 10 µL of the test compound dilutions to the wells of the 96-well plate. Include wells for a positive control and a negative control (DMSO vehicle).

  • Enzyme Incubation: Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate/probe solution to each well.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., 530 nm excitation, 590 nm emission) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Visualization of Experimental Workflow

workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Seed Cells or Prepare Enzyme Solution C 3. Treat Cells/Enzyme with Derivatives A->C B 2. Prepare Serial Dilutions of Imidazole Derivatives B->C D 4. Incubate for Specified Period C->D E 5. Add Detection Reagent (e.g., MTT, Fluorometric Probe) D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Calculate % Inhibition or % Viability F->G H 8. Determine IC50 Value G->H

Caption: General experimental workflow for in vitro evaluation of imidazole derivatives.

Antifungal and Antimicrobial Activity

Many commercially successful antifungal drugs, such as miconazole and ketoconazole, are based on the imidazole scaffold.[18][19] These compounds typically function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[19] Imidazole derivatives also exhibit broad-spectrum antibacterial activity.[20][21]

Comparative Performance of Antimicrobial Imidazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The data below is presented in µg/mL.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Imidazole Derivative (HL1) Staphylococcus aureus312.5[20]
Imidazole Derivative (HL1) Escherichia coli625[20]
Imidazole Derivative (HL2) Staphylococcus aureus625[20]
Imidazole Derivative (HL2) Escherichia coli1250[20]
Imidazole-dienone (31) Candida albicans (Fluconazole-resistant)8[22]
Imidazole-dienone (42) Candida albicans (Fluconazole-resistant)8[22]
Imidazole chitosan (3e) Rhizoctonia solani (% Inhibition at 1 mg/mL)99%[23]
Fluconazole (Reference) Candida spp.0.5 - >64[22]
Featured Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard broth microdilution method to determine the MIC of test compounds against microbial strains.[2][20]

Objective: To find the lowest concentration of an imidazole derivative that inhibits the visible growth of a specific bacterium or fungus.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Test imidazole derivatives and a standard control drug (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drug in the broth medium directly within the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth and inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth). The result can be confirmed by reading the absorbance with a microplate reader.

Visualization of Imidazole Derivative Applications

applications cluster_apps Therapeutic Applications Core Imidazole Core Scaffold Anticancer Anticancer Agents (e.g., Kinase, Tubulin Inhibitors) Core->Anticancer AntiInflam Anti-inflammatory Agents (e.g., COX-2, p38 Inhibitors) Core->AntiInflam Antifungal Antifungal Agents (e.g., Ergosterol Synthesis Inhibitors) Core->Antifungal Antimicrobial Antimicrobial Agents (e.g., Antibacterials) Core->Antimicrobial

Caption: Therapeutic applications stemming from the versatile imidazole scaffold.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Amino-1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-1H-imidazole-4-carbonitrile. The following procedures are based on the known hazards of this compound and general best practices for handling chemicals with similar toxicological profiles.

Hazard Summary

This compound is classified with the following hazards:

  • Acute Toxicity 4, Oral: Harmful if swallowed.[1][2]

  • Serious Eye Damage 1: Causes serious eye damage.[1][2]

Adherence to the safety protocols outlined below is critical to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory. While specific quantitative data such as glove breakthrough times are not available for this compound, the recommendations below are based on its chemical properties and the general resistance of various materials.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for splash protection. For prolonged handling, consider heavier-duty gloves and always inspect for damage before use. Change gloves immediately if contact with the compound occurs.
Eyes Safety gogglesRequired to provide a complete seal around the eyes, protecting against dust particles and splashes.
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.
Body Laboratory coatA standard lab coat is required to protect against skin contact. Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95, or a chemical cartridge respirator) should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Before commencing work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • To prevent dust formation when handling the solid material, use appropriate tools such as a chemical spatula.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Place solid waste in a sealed, labeled container.

  • Liquid waste should be collected in a compatible, sealed, and labeled waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • In case of a spill: Evacuate the area. Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe weigh_solid Weigh Solid Carefully prep_ppe->weigh_solid prepare_solution Prepare Solution (if needed) weigh_solid->prepare_solution spill Spill weigh_solid->spill exposure Personal Exposure weigh_solid->exposure store_container Store in Sealed Container prepare_solution->store_container prepare_solution->spill prepare_solution->exposure dispose_waste Dispose as Hazardous Waste store_container->dispose_waste end End dispose_waste->end start Start start->prep_fume_hood

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1H-imidazole-4-carbonitrile
Reactant of Route 2
5-Amino-1H-imidazole-4-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.